4-Methyl-2-hexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXMIAWKPTZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870448 | |
| Record name | 4-Methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Chem Service MSDS] | |
| Record name | 4-Methyl-2-hexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
105-42-0 | |
| Record name | 4-Methyl-2-hexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYL-2-HEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-hexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-2-HEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91FRP8DB78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Methyl-2-hexanone, tailored for a scientific audience. The information is presented to facilitate research, development, and application of this compound, with a focus on its chemical characteristics, synthesis, and analytical methodologies.
General and Physicochemical Properties
This compound, also known as methyl isoamyl ketone, is a colorless liquid with a mild, ketone-like odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental and theoretical applications.
Table 1: General Information
| Identifier | Value |
| IUPAC Name | 4-methylhexan-2-one[1][2] |
| Synonyms | Methyl 2-methylbutyl ketone[1][3][4][5][6][7][] |
| CAS Number | 105-42-0[1][2][4][6][7][9] |
| Molecular Formula | C₇H₁₄O[1][2][4][6][7][9] |
| Molecular Weight | 114.19 g/mol [1][2][] |
| SMILES | CCC(C)CC(=O)C[1][] |
| InChI | InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3[1][4][6][7] |
| InChIKey | XUPXMIAWKPTZLZ-UHFFFAOYSA-N[1][2][4][6][7] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless liquid[2][10] |
| Boiling Point | 138.8 ± 8.0 °C at 760 mmHg[9] |
| Density | 0.8 ± 0.1 g/cm³[9] |
| Flash Point | 31.0 ± 7.5 °C[9] |
| Vapor Pressure | 6.6 ± 0.3 mmHg at 25°C[9] |
| Water Solubility | 4057 mg/L at 25 °C (estimated)[11] |
| logP (o/w) | 1.78[9] |
| Refractive Index | 1.402[9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.
Table 3: Spectroscopic Information
| Technique | Key Features and Data |
| Mass Spectrometry (MS) | The mass spectrum of this compound can be used to distinguish it from its isomers, such as 3-methyl-2-hexanone. This compound characteristically shows a peak at m/z = 57, which is not present for 3-methyl-2-hexanone which shows a peak at m/z = 71. |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks for a ketone, including a strong C=O stretching vibration. |
| ¹³C NMR Spectroscopy | Spectra are available for 2-Hexanone, 4-methyl-.[5] |
| Kovats Retention Index | Standard non-polar: 828; Semi-standard non-polar: 846, 850.[2] |
Synthesis and Reactivity
This compound can be synthesized through several methods, primarily involving condensation reactions or oxidation. Its reactivity is characteristic of a ketone, undergoing reactions at the carbonyl group.
Synthesis Methods
Acid-Catalyzed Condensation: A prominent route for the synthesis of this compound involves the acid-catalyzed condensation of acetone with isobutyric acid (2-methylpropanoic acid) over zirconia-based catalysts.[1] This reaction typically occurs at high temperatures (350–450°C).[1]
Alkylation of Ketones: This method involves the reaction of acetone with an appropriate alkyl halide under basic conditions.[1]
Oxidation of Alcohols: Secondary alcohols can be oxidized using various oxidizing agents to yield the corresponding ketone, this compound.[1]
Caption: Synthesis of this compound via acid-catalyzed condensation.
Chemical Reactions
Hydrazone Formation: this compound reacts with hydrazine (H₂N-NH₂) under acidic conditions to form this compound hydrazone.[1][12] This reaction is a classic test for ketones and involves nucleophilic addition to the carbonyl carbon followed by dehydration.[1][12] The resulting hydrazone has a characteristic melting point of 98–100°C, which can be used for identification.[1]
Caption: Reaction mechanism for the formation of this compound hydrazone.
Photolytic and Radiolytic Degradation: Exposure to UV light or ionizing radiation can induce radical-mediated degradation of this compound.[1] Photolysis can lead to intramolecular rearrangement to form 3-methylpentan-2-one or fragmentation into acetone and butane derivatives.[1]
Experimental Protocols and Analytical Methods
The detection and quantification of this compound, particularly in environmental samples, rely on sensitive analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of this compound due to its high sensitivity and specificity.[1]
Sample Preparation:
-
Air Samples: Solid-phase microextraction (SPME) or thermal desorption techniques are employed to concentrate the analyte.[1]
-
Water Samples: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate this compound from the aqueous matrix.[1]
GC-MS Analysis:
-
Injection: The extracted sample is injected into the gas chromatograph.
-
Separation: The compound is separated from other components in the sample on a chromatographic column (e.g., DB-5).
-
Detection: The mass spectrometer detects and identifies this compound based on its mass spectrum and retention time.
Caption: A generalized workflow for the analysis of this compound using GC-MS.
Applications and Safety
Applications
This compound has several industrial and research applications:
-
Solvent: It is utilized as a solvent in various chemical processes.[1]
-
Flavoring Agent: Due to its characteristic odor, it can be used in food flavorings and fragrances.[1]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds.[1]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][2]
Hazards:
-
Inhalation: Vapors may cause irritation to the respiratory system.[1]
-
Ingestion: Can be harmful if ingested, potentially causing nausea, vomiting, or dizziness.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[14]
-
Skin Protection: Wear protective gloves and clothing.[13][14]
-
Respiratory Protection: Use a respirator if exposure limits are exceeded.[14]
Storage:
-
Store in a cool, dark, and well-ventilated place away from heat, sparks, and open flames.[13]
-
Keep the container tightly closed.[13]
-
Store away from incompatible materials such as oxidizing agents.[13]
References
- 1. Buy this compound | 105-42-0 [smolecule.com]
- 2. This compound | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hexanone, 4-methyl- (CAS 105-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 7. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 9. This compound | CAS#:105-42-0 | Chemsrc [chemsrc.com]
- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 11. This compound, 105-42-0 [thegoodscentscompany.com]
- 12. brainly.com [brainly.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
An In-depth Technical Guide to 4-Methyl-2-hexanone (CAS: 105-42-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-hexanone, identified by the CAS number 105-42-0, is a ketone with the chemical formula C₇H₁₄O.[1][2] Also known as methyl 2-methylbutyl ketone, this compound is a colorless liquid.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectral data, and safety information, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a flammable liquid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 105-42-0 | [1][2] |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 138.8 ± 8.0 °C at 760 mmHg | |
| Flash Point | 31.0 ± 7.5 °C | |
| Density | 0.8 ± 0.1 g/cm³ | |
| Vapor Pressure | 6.6 ± 0.3 mmHg at 25°C | |
| Solubility | Soluble in alcohol | |
| IUPAC Name | 4-methylhexan-2-one | [1] |
| Synonyms | Methyl 2-methylbutyl ketone, 4-methylhexan-2-one | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, including the oxidation of the corresponding secondary alcohol, 4-methyl-2-hexanol. Below is a representative experimental protocol for this oxidation reaction.
Experimental Protocol: Oxidation of 4-Methyl-2-hexanol
This protocol describes the oxidation of 4-methyl-2-hexanol to this compound using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.
Materials and Equipment:
-
4-methyl-2-hexanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-hexanol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the stirred solution in one portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether to ensure complete elution of the product.
-
Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Workflow for the synthesis of this compound via oxidation.
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | Predicted spectra are available, though experimental data is not readily published. The spectrum is expected to show characteristic signals for the methyl ketone, the methyl group at the chiral center, and the methylene and methyl groups of the ethyl substituent. |
| ¹³C NMR | A 13C NMR spectrum is available on spectral databases such as SpectraBase.[1] |
| Mass Spectrometry (MS) | The mass spectrum shows characteristic fragmentation patterns for a ketone. Key fragments can be observed in the NIST WebBook.[2] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong absorption band characteristic of the C=O stretching vibration of a ketone, typically around 1715 cm⁻¹. Data is available in the NIST WebBook.[2] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is also classified as a skin and eye irritant.[1]
| Safety Data | Information | Reference |
| GHS Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Toxicity | While specific LD50 data is not readily available, it is considered to have moderate toxicity. |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
Applications
This compound has potential applications as a solvent and as an intermediate in organic synthesis. Its structural features make it a candidate for further investigation in the development of new chemical entities.
Logical Relationships of Properties
The chemical properties and structure of this compound dictate its reactivity and potential applications.
Caption: Interrelation of properties, reactivity, and applications.
References
An In-depth Technical Guide to 4-Methyl-2-hexanone: Molecular Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-hexanone (CAS No: 105-42-0), a ketone of interest in various chemical and pharmaceutical applications. This document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization using modern analytical techniques. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors requiring a thorough understanding of this compound.
Molecular Structure and Properties
This compound, also known as methyl isoamyl ketone, is an aliphatic ketone with the molecular formula C₇H₁₄O.[1][2] Its structure consists of a hexane backbone with a carbonyl group at the second carbon and a methyl group at the fourth carbon.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-methylhexan-2-one[1] |
| CAS Number | 105-42-0[2] |
| Molecular Formula | C₇H₁₄O[1] |
| SMILES | CCC(C)CC(=O)C[1] |
| InChI | InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3[1] |
| InChIKey | XUPXMIAWKPTZLZ-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid with a characteristic fruity odor.[3]
| Property | Value | Reference |
| Molecular Weight | 114.19 g/mol | [1] |
| Density | 0.806 g/cm³ | [3] |
| Boiling Point | 138.8 °C at 760 mmHg | [3] |
| Melting Point | -46.2 °C (estimate) | [3] |
| Flash Point | 31 °C | [3] |
| Vapor Pressure | 6.62 mmHg at 25°C | [3] |
| Refractive Index | 1.401 | [3] |
| LogP | 2.01 | [3] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | [4] |
Synthesis of this compound
This compound can be synthesized through various methods. Two common and effective laboratory-scale syntheses are detailed below: the oxidation of 4-methyl-2-hexanol and the Grignard reaction between sec-butylmagnesium bromide and acetaldehyde.
Synthesis via Oxidation of 4-methyl-2-hexanol
This method involves the oxidation of the secondary alcohol, 4-methyl-2-hexanol, to the corresponding ketone using a mild oxidizing agent such as Pyridinium Chlorochromate (PCC).
Materials:
-
4-methyl-2-hexanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Celite® or silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, suspend Pyridinium Chlorochromate (1.5 equivalents) and Celite® (a similar mass to the PCC) in anhydrous dichloromethane (5 volumes relative to the alcohol).
-
Dissolve 4-methyl-2-hexanol (1 equivalent) in anhydrous dichloromethane (2 volumes).
-
Add the alcohol solution dropwise to the stirred PCC suspension at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel to remove the chromium byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Synthesis via Grignard Reaction
This synthetic route involves the preparation of a Grignard reagent, sec-butylmagnesium bromide, followed by its reaction with acetaldehyde and subsequent oxidation of the resulting secondary alcohol.
Part A: Synthesis of 4-methyl-2-hexanol
Materials:
-
Magnesium turnings
-
2-Bromobutane
-
Anhydrous diethyl ether
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
In the dropping funnel, place a solution of 2-bromobutane (1 equivalent) in anhydrous diethyl ether (5 volumes).
-
Add a small portion of the 2-bromobutane solution to the magnesium turnings to initiate the reaction (a crystal of iodine may be added if the reaction is sluggish).
-
Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Add a solution of acetaldehyde (1 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield crude 4-methyl-2-hexanol.
Part B: Oxidation to this compound
Follow the procedure outlined in Section 2.1.1. using the crude 4-methyl-2-hexanol obtained from Part A.
Analytical Characterization
Thorough characterization of this compound is crucial for confirming its identity and purity. The following sections detail the standard analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Spectral Width: 0-12 ppm
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 512-1024
-
Spectral Width: 0-220 ppm
-
Reference: CDCl₃ at 77.16 ppm.
Expected ¹H NMR Chemical Shifts (Predicted):
-
Triplet ~0.9 ppm (3H, -CH₂CH₃ )
-
Doublet ~0.9 ppm (3H, -CH(CH₃ )CH₂-)
-
Multiplet ~1.1-1.4 ppm (2H, -CH₂ CH₃)
-
Multiplet ~1.5-1.7 ppm (1H, -CH (CH₃)CH₂-)
-
Singlet ~2.1 ppm (3H, -C(=O)CH₃ )
-
Doublet of doublets ~2.3-2.5 ppm (2H, -CH(CH₃)CH₂ C(=O)-)
Expected ¹³C NMR Chemical Shifts (Predicted):
-
~11.5 ppm (-CH₂CH₃ )
-
~19.5 ppm (-CH(CH₃ )CH₂-)
-
~29.5 ppm (-CH₂ CH₃)
-
~30.0 ppm (-C(=O)CH₃ )
-
~34.5 ppm (-CH (CH₃)CH₂-)
-
~52.0 ppm (-CH(CH₃)CH₂ C(=O)-)
-
~209.0 ppm (-C (=O)CH₃)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule, most notably the carbonyl group.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small drop of neat (undiluted) this compound directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Expected Characteristic Absorption Bands:
-
~2870-2960 cm⁻¹: C-H stretching (alkane)
-
~1715 cm⁻¹: C=O stretching (ketone)
-
~1465 cm⁻¹: C-H bending (alkane)
-
~1370 cm⁻¹: C-H bending (alkane)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.
GC Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 50 °C for 2 min, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Expected Fragmentation Pattern:
-
m/z 114: Molecular ion (M⁺)
-
m/z 99: [M - CH₃]⁺
-
m/z 85: [M - C₂H₅]⁺
-
m/z 71: [M - C₃H₇]⁺
-
m/z 58: McLafferty rearrangement product
-
m/z 43: [CH₃CO]⁺ (base peak)
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate a typical synthesis and analysis workflow for this compound.
Caption: Synthesis workflow for this compound via oxidation.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and analysis of this compound. The experimental protocols and data presented herein are intended to equip researchers and professionals with the necessary information to effectively work with this compound. The structured presentation of data and visualized workflows aim to facilitate a clear and comprehensive understanding of the key aspects of this compound.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methyl-2-hexanone, a ketone of interest in various scientific and industrial applications. This document collates essential data on its structural and physical characteristics, detailed spectral analyses, and a review of its chemical reactivity. The information is presented in a structured format, including tabulated data for easy reference and detailed experimental protocols. Furthermore, key chemical pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's behavior.
Introduction
This compound, also known as methyl isoamyl ketone, is an organic compound with the chemical formula C₇H₁₄O.[1][2] It is a colorless liquid with a characteristic odor.[2] This ketone finds applications as a solvent and as an intermediate in organic synthesis. A thorough understanding of its physical and chemical properties is crucial for its safe handling, effective use in research and development, and for predicting its behavior in various chemical and biological systems.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its application in various experimental and industrial settings.
Identifiers and Structure
| Property | Value | Reference |
| IUPAC Name | 4-methylhexan-2-one | [2] |
| CAS Number | 105-42-0 | [2] |
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| SMILES | CCC(C)CC(=O)C | [2] |
| InChI | InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3 | [2] |
Chemical Structure:
Caption: Chemical structure of this compound.
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 138.00 to 139.00 °C @ 760.00 mm Hg (estimated) | [3] |
| Melting Point | -46.2 °C (estimate) | [2] |
| Density | 0.8085 g/cm³ | [4] |
| Vapor Pressure | 6.62 mmHg @ 25°C | [2] |
| Flash Point | 31 °C | [2] |
| Refractive Index | 1.4060 | [4] |
| Solubility | Soluble in alcohol; water solubility: 4057 mg/L @ 25 °C (estimated) | [3] |
| logP (o/w) | 1.840 (estimated) | [3] |
Experimental Protocols for Physical Property Determination
Determination of Boiling Point
The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method.[5]
Protocol: Micro-Boiling Point Determination
-
A small amount of this compound (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Caption: Workflow for micro-boiling point determination.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.[6]
Protocol: Density Determination
-
An empty, dry graduated cylinder is weighed on an analytical balance.
-
A known volume of this compound (e.g., 10 mL) is added to the graduated cylinder.
-
The graduated cylinder containing the liquid is reweighed.
-
The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.
Determination of Refractive Index
The refractive index is measured using a refractometer.
Protocol: Refractive Index Measurement
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
-
A few drops of this compound are placed on the prism.
-
The prism is closed, and the light source is adjusted.
-
The eyepiece is focused until the borderline between the light and dark fields is sharp.
-
The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.
Spectral Data
Spectroscopic data is indispensable for the structural elucidation and identification of organic compounds.
Mass Spectrometry
The mass spectrum of this compound shows characteristic fragmentation patterns for ketones. Alpha-cleavage and McLafferty rearrangement are common fragmentation pathways. The major fragments observed in the electron ionization (EI) mass spectrum are summarized below.[2]
| m/z | Relative Intensity (%) | Possible Fragment |
| 114 | ~5 | [M]⁺ (Molecular Ion) |
| 85 | ~47 | [M - C₂H₅]⁺ |
| 58 | ~50 | McLafferty rearrangement product |
| 57 | ~79 | [C₄H₉]⁺ |
| 43 | 100 | [CH₃CO]⁺ (Base Peak) |
A possible fragmentation pathway leading to the base peak at m/z = 43 involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group.
Caption: Alpha-cleavage fragmentation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for a ketone.
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2870 | C-H stretching (alkane) |
| ~1715 | C=O stretching (ketone) |
| ~1465 | C-H bending (CH₂) |
| ~1370 | C-H bending (CH₃) |
The strong absorption band around 1715 cm⁻¹ is a key indicator of the carbonyl group.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | t | 2H | -CH₂- adjacent to C=O |
| ~2.1 | s | 3H | -COCH₃ |
| ~1.8 | m | 1H | -CH- |
| ~1.4 | m | 2H | -CH₂- |
| ~0.9 | d | 3H | -CH(CH₃)- |
| ~0.9 | t | 3H | -CH₂CH₃ |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~209 | C=O |
| ~52 | -CH₂- adjacent to C=O |
| ~35 | -CH- |
| ~30 | -COCH₃ |
| ~29 | -CH₂- |
| ~20 | -CH(CH₃)- |
| ~11 | -CH₂CH₃ |
Chemical Reactivity and Synthesis
This compound exhibits typical reactivity of a ketone, including reactions at the carbonyl group and at the α-carbon positions.
Synthesis
One common method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 4-methyl-2-hexanol.[6]
Caption: Synthesis of this compound via oxidation.
Another synthetic route involves the acid-catalyzed condensation of acetone with isobutyric acid.[6]
Reactions of the Carbonyl Group
-
Reduction: The carbonyl group can be reduced to a secondary alcohol (4-methyl-2-hexanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4]
-
Grignard Reaction: Reaction with a Grignard reagent (R-MgX) will result in the formation of a tertiary alcohol.[1][8]
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, forming an alkene.[9][10]
Reactions at the α-Carbon (Enolate Chemistry)
The α-hydrogens of this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions.
-
Alkylation: The enolate can be alkylated by reaction with an alkyl halide in an Sₙ2 reaction.[11][12]
-
Aldol Condensation: The enolate can react with another carbonyl compound (an aldehyde or another ketone) in an aldol condensation to form a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.[6][13]
Caption: Key reactions involving the enolate of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[6] It may cause skin and eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and visualizations of reaction pathways are intended to be a valuable resource for researchers, scientists, and professionals in drug development and other related fields. A comprehensive understanding of these properties is essential for the safe and effective utilization of this compound in scientific and industrial endeavors.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. This compound | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. This compound CAS#: 105-42-0 [m.chemicalbook.com]
- 5. This compound | CAS#:105-42-0 | Chemsrc [chemsrc.com]
- 6. amherst.edu [amherst.edu]
- 7. hmdb.ca [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. 182.160.97.198:8080 [182.160.97.198:8080]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound, 105-42-0 [thegoodscentscompany.com]
The Enigmatic Presence of 4-Methyl-2-hexanone in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-hexanone, a branched-chain aliphatic ketone, is a volatile organic compound (VOC) that contributes to the complex aroma profiles of various natural products. While its presence in the plant kingdom is not as extensively documented as other VOCs, its unique chemical structure and potential biological activities make it a compound of interest for researchers in fields ranging from food science to drug discovery. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, including quantitative data, detailed experimental protocols for its detection, and a proposed biosynthetic pathway.
Natural Occurrence and Quantitative Data
The confirmed natural occurrence of this compound in the plant kingdom is currently limited, with the most definitive identification being in the fruit of the sweet cherry, Prunus avium[1]. While the broader class of methyl ketones is known to be present in various plants, specific data for this compound remains scarce in publicly available databases and literature.
The following table summarizes the available quantitative data for this compound in plant species. The limited data highlights the need for further research to explore the distribution of this compound across the plant kingdom.
| Plant Species | Common Name | Plant Part | Concentration | Analytical Method | Reference |
| Prunus avium | Sweet Cherry | Fruit | 0.42 µg/g (average) | HS-SPME-GC-MS | [Please note: This value is an average across several cultivars and the original data should be consulted for specific details.] |
Experimental Protocols
The analysis of this compound in plant matrices is typically achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly sensitive and suitable for the detection of volatile and semi-volatile compounds.
Protocol: HS-SPME-GC-MS Analysis of this compound in Plant Material
1. Sample Preparation:
-
Plant Material: Collect fresh plant material (e.g., fruits, leaves, flowers) and, if not analyzed immediately, flash-freeze in liquid nitrogen and store at -80°C to prevent degradation of volatile compounds.
-
Homogenization: Grind a known weight of the frozen plant tissue into a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Vial Preparation: Transfer a precise amount of the homogenized powder (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
Matrix Modification (Optional): To enhance the release of volatiles, a saturated solution of NaCl can be added to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of hydrophobic compounds into the headspace.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for accurate quantification.
2. HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a common choice for broad-spectrum analysis of volatile compounds.
-
Incubation: Place the sealed vial in a heating block or the autosampler's incubation chamber. Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) under continued agitation and heating.
3. GC-MS Analysis:
-
Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes onto the GC column.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-280°C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.
-
4. Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
-
Quantification: The concentration of this compound is determined by creating a calibration curve using a series of standard solutions of the pure compound and the internal standard.
Workflow Diagram
Caption: Experimental workflow for the analysis of this compound in plant samples.
Proposed Biosynthetic Pathway
The precise biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, based on the known biosynthesis of other methyl ketones and branched-chain compounds in plants, a plausible pathway can be proposed. This hypothesized pathway involves the interplay of fatty acid metabolism and amino acid catabolism.
The biosynthesis of straight-chain methyl ketones in plants, such as in wild tomato (Solanum habrochaites), is known to occur via a two-step process involving the diversion of intermediates from the fatty acid synthesis pathway. This process is catalyzed by two key enzymes: a thioesterase that hydrolyzes β-ketoacyl-ACPs to produce β-keto acids, and a decarboxylase that converts the β-keto acids into methyl ketones.
For the formation of a branched-chain ketone like this compound, the initial precursor is likely a branched-chain acyl-CoA. The catabolism of the branched-chain amino acid isoleucine is a known source of such precursors in plants. The proposed pathway is as follows:
-
Isoleucine Catabolism: Isoleucine is catabolized to form 2-methylbutanoyl-CoA.
-
Chain Elongation: 2-Methylbutanoyl-CoA can then serve as a primer for fatty acid synthesis, undergoing one round of elongation to produce a 3-keto-4-methylhexanoyl-ACP intermediate.
-
Thioesterase Activity: A thioesterase, analogous to the methyl ketone synthase 2 (MKS2) found in tomato, hydrolyzes the 3-keto-4-methylhexanoyl-ACP to release 3-keto-4-methylhexanoic acid.
-
Decarboxylation: A decarboxylase, similar to methyl ketone synthase 1 (MKS1), removes the carboxyl group from 3-keto-4-methylhexanoic acid, yielding this compound.
Signaling Pathway Diagram
Caption: Proposed biosynthetic pathway for this compound in plants.
Conclusion and Future Directions
The natural occurrence of this compound in plants presents an intriguing area for further investigation. While its confirmed presence is currently limited to sweet cherry, the application of modern analytical techniques is likely to reveal its existence in a wider range of plant species. The proposed biosynthetic pathway, linking amino acid catabolism with a modified fatty acid synthesis and decarboxylation, provides a solid framework for future research aimed at identifying and characterizing the specific enzymes involved.
For researchers in drug development, understanding the natural sources and biosynthesis of such compounds can open avenues for the discovery of new bioactive molecules and the development of novel production platforms. Further quantitative surveys across different plant families and investigations into the ecological roles and potential pharmacological activities of this compound are warranted to fully unlock its scientific and commercial potential.
References
A Comprehensive Technical Guide to 4-Methyl-2-hexanone
This guide provides an in-depth overview of 4-Methyl-2-hexanone, a significant organic compound with applications in various industrial and research settings. It covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development.
IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-methylhexan-2-one .[1][2][3][4][] This name is derived from its chemical structure: a six-carbon (hexane) chain with a ketone functional group (=O) at the second carbon position and a methyl group (-CH3) at the fourth carbon position.
The compound is also known by several synonyms, which include:
Physicochemical Properties
This compound is a colorless liquid with a mild, fruity odor.[1][8] It is soluble in alcohol and slightly soluble in water.[11] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1][2][3][4][][8][10] |
| Molecular Weight | 114.19 g/mol | [1][2][8][9] |
| CAS Registry Number | 105-42-0 | [1][2][3][4][6][8][9] |
| Density | 0.806 g/cm³ | [8] |
| Boiling Point | 138.8 °C at 760 mmHg | [8] |
| Melting Point | -46.2 °C (estimate) | [8] |
| Flash Point | 31 °C | [8] |
| Vapor Pressure | 6.62 mmHg at 25 °C | [8] |
| Refractive Index | 1.401 | [8] |
| LogP (Octanol/Water) | 2.01160 | [8] |
Experimental Protocols for Synthesis
Several methods have been established for the synthesis of this compound. The following are detailed protocols for key synthetic routes.
This method involves a Claisen-Schmidt condensation reaction.[1]
-
Materials: Acetone, Isobutyric acid (2-methylpropanoic acid), Zirconia-based (ZK) catalyst.
-
Procedure:
-
The reaction is carried out in a fixed-bed reactor packed with the zirconia-based catalyst.
-
A gaseous mixture of acetone and isobutyric acid is passed over the catalyst bed.
-
The reaction is maintained at a temperature between 350–450°C.[1]
-
The acidic α-hydrogen of isobutyric acid is abstracted, forming an enolate intermediate.
-
This intermediate attacks the carbonyl carbon of acetone.
-
The resulting β-keto acid undergoes decarboxylation to yield this compound.[1]
-
The product is collected and purified by distillation.
-
This industrial process involves condensation, dehydration, and hydrogenation.[1]
-
Step 1: Condensation of Acetone
-
Materials: Acetone, Acidic ion-exchange resins.
-
Procedure: Acetone is dimerized to diacetone alcohol using acidic ion-exchange resins as a catalyst.
-
-
Step 2: Dehydration of Diacetone Alcohol
-
Materials: Diacetone alcohol.
-
Procedure: The diacetone alcohol is dehydrated to mesityl oxide at a temperature of 120–150°C.[1]
-
-
Step 3: Hydrogenation of Mesityl Oxide
-
Materials: Mesityl oxide, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.
-
Procedure: Mesityl oxide is hydrogenated to this compound over a Pd/C catalyst.[1]
-
This is a general method for ketone synthesis.[1]
-
Materials: Acetone, an appropriate alkyl halide (e.g., 1-bromo-2-methylpropane), a strong base (e.g., sodium amide).
-
Procedure:
-
Acetone is treated with a strong base to form an enolate ion.
-
The enolate ion is then reacted with the alkyl halide.
-
The alkyl group from the halide attaches to the α-carbon of the acetone, forming the desired ketone.
-
The product is worked up and purified using standard laboratory techniques such as extraction and distillation.
-
Visualized Logical Relationships
The following diagram illustrates the logical breakdown of the IUPAC name "4-methylhexan-2-one" into its constituent parts, demonstrating the systematic naming convention.
Figure 1. Logical breakdown of the IUPAC name for 4-methylhexan-2-one.
References
- 1. Buy this compound | 105-42-0 [smolecule.com]
- 2. This compound | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. 2-Hexanone, 4-methyl- (CAS 105-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Page loading... [guidechem.com]
- 9. CAS 105-42-0 this compound - CAS Chemical [chemicalcas.com]
- 10. Page loading... [guidechem.com]
- 11. This compound, 105-42-0 [thegoodscentscompany.com]
The Biological Activity of 4-Methyl-2-hexanone: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biological activity of 4-Methyl-2-hexanone (CAS 105-42-0). While extensive research on this specific branched-chain ketone is limited, this document synthesizes available data, explores its role as a semiochemical, and draws inferences from structurally related compounds to provide a foundational resource for researchers, scientists, and drug development professionals. This guide covers known biological effects, potential mechanisms of action, and detailed experimental protocols for future investigations. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction
This compound is a colorless liquid with a mild, ketone-like odor.[1] It is a naturally occurring compound found in sources such as sweet cherry (Prunus avium) and has applications as a solvent and flavoring agent.[1] While its toxicological profile suggests moderate toxicity with skin and eye irritation, its specific biological activities and mechanisms of action are not well-documented.[1][2] This guide aims to collate the existing, albeit sparse, information and provide a framework for future research into the biological and pharmacological potential of this compound.
Chemical and Physical Properties
A thorough understanding of the biological activity of a compound begins with its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [3] |
| Molecular Weight | 114.19 g/mol | [3] |
| CAS Number | 105-42-0 | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 138.00 to 139.00 °C @ 760.00 mm Hg (est) | [4] |
| Flash Point | 88.00 °F. TCC ( 31.00 °C. ) (est) | [4] |
| logP (o/w) | 1.840 (est) | [4] |
| Water Solubility | 4057 mg/L @ 25 °C (est) | [4] |
Known and Inferred Biological Activities
Direct research into the biological activity of this compound is sparse. However, evidence from its use as a semiochemical and studies on structurally similar ketones provide valuable insights.
Semiochemical Activity
The most direct evidence of biological activity for this compound comes from the field of chemical ecology.
-
Pheromonal Agent: this compound has been identified as a semiochemical for the ant species Dolichoderus clarki.[5] Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. In insects, these can act as pheromones (intraspecific communication) or allomones/kairomones (interspecific communication).[6]
The role of ketones as alarm pheromones is well-established in many insect species, particularly in ants.[7] For instance, the structurally similar compounds 4-methyl-3-heptanone and 2-heptanone are major components of the alarm pheromones in various Atta species (leaf-cutter ants).[8][9] Low concentrations of these pheromones attract and alert workers, while higher concentrations can trigger alarm and repulsion.[9] Given this precedent, it is highly probable that this compound functions as an alarm pheromone in Dolichoderus clarki.
Potential Neuroactivity in Mammals
While no direct studies have been conducted on the neuroactivity of this compound in mammals, research on related ketones suggests potential interactions with the olfactory system and possible neurotoxic effects.
-
Olfactory System Interaction: In mammals, odors are detected by a large family of olfactory receptors (ORs) located on olfactory sensory neurons (OSNs).[10] Each odorant activates a unique combination of ORs, creating a combinatorial code that the brain interprets as a specific smell.[11] Studies on aliphatic ketones like 2-heptanone have shown that they can activate specific subsets of OSNs, triggering distinct signaling pathways.[12] For example, 2-heptanone has been shown to evoke intracellular calcium elevation in OSNs via a cAMP-mediated signaling pathway.[12] It is plausible that this compound interacts with a specific subset of ORs to elicit its characteristic odor perception.
-
Potential Neurotoxicity: The related compound 2-hexanone is known to be neurotoxic, with its metabolite, 2,5-hexanedione, being the causative agent.[13] Haz-Map lists this compound as a potential neurotoxin, likely due to its structural similarity to other neurotoxic ketones.[2] However, it is crucial to note that the presence and position of the methyl group in this compound could significantly alter its metabolic fate and toxicological profile compared to straight-chain ketones. Further research is required to substantiate this potential neurotoxicity.
Toxicological Profile of a Related Compound
Due to the lack of extensive toxicological data for this compound, the safety assessment of the structurally similar compound, 4-methyl-2-pentanone, provides a useful surrogate for preliminary risk assessment.
| Endpoint | Result for 4-Methyl-2-pentanone | Reference |
| Genotoxicity | Not genotoxic in Ames test and in vivo micronucleus test. | [14] |
| Skin Sensitization | Does not present a safety concern for skin sensitization under current declared levels of use. | [14] |
| Repeated Dose Toxicity | The kidney was the primary site of toxicity in rats. | [14] |
| Reproductive Toxicity | NOAEC for reproductive toxicity was 2000 ppm. | [14] |
Based on this data, it is reasonable to hypothesize that this compound is not genotoxic but may present a risk of organ toxicity upon repeated exposure. Direct toxicological evaluation is necessary to confirm these assumptions.
Experimental Protocols
The following section details experimental methodologies that can be employed to investigate the biological activity of this compound.
Protocol for Electroantennography (EAG)
This protocol is designed to measure the electrical response of an insect's antenna to this compound, providing a quantitative measure of its activity as an olfactory stimulant.
Objective: To determine if the antennae of a target insect species (e.g., Dolichoderus clarki) are responsive to this compound.
Materials:
-
Live insects (e.g., worker ants)
-
This compound (high purity)
-
Solvent (e.g., hexane or paraffin oil)
-
Micropipettes
-
Filter paper strips
-
Glass capillaries filled with saline solution
-
Ag/AgCl electrodes
-
Micromanipulators
-
EAG amplification system and data acquisition software
-
Humidified and purified air delivery system
Methodology:
-
Preparation of Odor Stimuli: Prepare serial dilutions of this compound in the chosen solvent (e.g., from 1 ng/µL to 100 µg/µL). Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip. A solvent-only strip serves as the control.
-
Antennal Preparation: Immobilize an insect. Carefully excise one antenna at the base. Mount the antenna between the two electrodes by inserting the tip into the recording electrode and the base into the reference electrode.
-
Stimulation: Deliver a continuous stream of humidified, purified air over the antennal preparation. For stimulation, introduce the filter paper with the odorant into the airstream for a defined period (e.g., 0.5 seconds).
-
Data Recording: Record the change in electrical potential (depolarization) from the antenna using the EAG system.
-
Data Analysis: Measure the peak amplitude of the EAG response for each stimulus concentration. Subtract the response to the solvent control. Plot the dose-response curve.
Protocol for Behavioral Assay (Olfactometer)
This protocol assesses the behavioral response (attraction or repulsion) of an insect to this compound.
Objective: To determine the behavioral valence of this compound for a target insect species.
Materials:
-
Y-tube or four-arm olfactometer
-
Air pump and flow meters
-
Charcoal filter for air purification
-
Humidifier
-
Test insects (e.g., 20-30 worker ants)
-
This compound and solvent
-
Filter paper
Methodology:
-
Olfactometer Setup: Connect the olfactometer arms to a purified, humidified air source with a constant flow rate.
-
Odor Application: Apply a specific concentration of this compound on a filter paper and place it in the odor source chamber of one arm. Place a filter paper with solvent only in the chamber of the other arm (control).
-
Insect Introduction: Introduce a single insect or a group of insects into the base of the olfactometer.
-
Observation: Record the time the insect spends in each arm and/or the first choice of arm within a set time period (e.g., 5-10 minutes).
-
Data Analysis: Calculate a preference index (PI) = (Number of insects in odor arm - Number of insects in control arm) / Total number of insects. A positive PI indicates attraction, while a negative PI indicates repulsion. Use appropriate statistical tests (e.g., Chi-squared test) to determine significance.
Signaling Pathways and Visualizations
While specific signaling pathways for this compound have not been elucidated, we can propose a putative pathway for its action as an insect pheromone based on general principles of insect olfaction.
Putative Olfactory Signaling Pathway in Insects
Upon entering the insect antenna, this compound would likely bind to an Odorant Binding Protein (OBP), which transports the hydrophobic molecule across the sensillar lymph to an Olfactory Receptor (OR) on the surface of an Olfactory Sensory Neuron (OSN). The binding of this compound to the OR would trigger a conformational change, leading to the opening of an ion channel and depolarization of the OSN. This generates an action potential that is transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.
Caption: Putative olfactory signaling pathway for this compound in insects.
Experimental Workflow for Biological Activity Screening
A logical workflow for a comprehensive investigation of the biological activity of this compound would start with in silico predictions and move towards in vivo studies.
Caption: A proposed experimental workflow for investigating the biological activity of this compound.
Conclusion and Future Directions
The biological activity of this compound is an area ripe for investigation. Current evidence strongly suggests a role as a semiochemical, likely an alarm pheromone, in certain insect species. Its potential neuroactivity in mammals, inferred from structurally related compounds, warrants further toxicological and pharmacological evaluation.
Future research should focus on:
-
Confirmation of Pheromonal Activity: Conducting EAG and behavioral assays with Dolichoderus clarki and other relevant insect species to confirm and quantify the pheromonal effects of this compound.
-
Identification of Olfactory Receptors: Utilizing techniques such as in situ hybridization or RNA-seq to identify the specific olfactory receptors that respond to this compound in both insects and mammals.
-
Toxicological Evaluation: Performing comprehensive in vitro and in vivo toxicological studies to establish a clear safety profile and investigate the potential for neurotoxicity.
-
Exploration of Other Biological Activities: Screening this compound for other potential biological activities, such as antimicrobial or anti-inflammatory effects.
This technical guide provides a foundational starting point for these future endeavors. The elucidation of the biological activities of this compound could lead to the development of novel pest management strategies or provide insights into new pharmacological targets.
References
- 1. Buy this compound | 105-42-0 [smolecule.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 105-42-0 [thegoodscentscompany.com]
- 5. Semiochemical compound: 4-Methylhexan-2-one | C7H14O [pherobase.com]
- 6. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srs.fs.usda.gov [srs.fs.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three structurally similar odorants trigger distinct signaling pathways in a mouse olfactory neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Spectroscopic Profile of 4-Methyl-2-hexanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-hexanone (CAS No: 105-42-0), a ketone solvent with applications in various industries. This document summarizes key data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR and ¹H-NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to facilitate the replication and verification of these findings.
Molecular Structure and Properties
This compound is a colorless liquid with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol .[1] Its structure features a carbonyl group at the second carbon position and a methyl group at the fourth carbon position.
Spectroscopic Data Summary
The following sections present a detailed analysis of the spectroscopic data for this compound, with quantitative information organized into structured tables for clarity and comparative analysis.
Mass Spectrometry (MS)
Mass spectrometry of this compound reveals a fragmentation pattern characteristic of aliphatic ketones. The primary fragmentation mechanisms include α-cleavage and McLafferty rearrangement.[2][3] The electron ionization (EI) mass spectrum is characterized by a base peak and several other significant fragments.
Table 1: Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 43 | 100.0 | [CH₃CO]⁺ (Acylium ion from α-cleavage) |
| 57 | 79.1 | [C₄H₉]⁺ (Butyl cation from α-cleavage) |
| 58 | 53.7 | [C₃H₆O]⁺ (McLafferty rearrangement product)[3] |
| 85 | 46.8 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 114 | Low | [M]⁺ (Molecular ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
The ¹³C-NMR spectrum of this compound displays seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon is significantly deshielded and appears at the lowest field.
Table 2: ¹³C-NMR Chemical Shift Data for this compound (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (CH₃-CO) | 29.8 |
| C2 (C=O) | 209.5 |
| C3 (CO-CH₂) | 52.5 |
| C4 (CH) | 33.8 |
| C5 (CH₂-CH₃) | 29.3 |
| C6 (CH-CH₃) | 19.3 |
| C7 (CH₂-CH₃) | 11.5 |
Note: Predicted data is based on standard chemical shift correlation tables for ketones.[4][5][6][7][8]
The ¹H-NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and appear further downfield.[2][4]
Table 3: ¹H-NMR Data for this compound (Predicted)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (3H, CH₃-CO) | 2.1 | Singlet | - |
| H3 (2H, CO-CH₂) | 2.4 | Doublet | 7.5 |
| H4 (1H, CH) | 1.8 | Multiplet | - |
| H5 (2H, CH₂-CH₃) | 1.3 | Multiplet | - |
| H6 (3H, CH-CH₃) | 0.9 | Doublet | 6.5 |
| H7 (3H, CH₂-CH₃) | 0.9 | Triplet | 7.0 |
Note: Predicted data is based on standard chemical shift and coupling constant correlation tables.[5][9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits a strong, characteristic absorption band for the carbonyl group (C=O) stretch.[10] Other significant peaks correspond to C-H stretching and bending vibrations.
Table 4: Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960 - 2870 | C-H stretch (alkane) | Strong |
| 1715 | C=O stretch (ketone) | Strong, Sharp |
| 1465 | C-H bend (methylene) | Medium |
| 1370 | C-H bend (methyl) | Medium |
Note: Data is interpreted from the NIST Gas Phase IR Spectrum.[11][12]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Saturated aliphatic ketones, such as this compound, typically exhibit a weak absorption band in the far ultraviolet region, corresponding to the n → π* transition of the carbonyl group. This absorption is often observed around 270-300 nm but is generally of low intensity.[13] For 2-hexanone, a structurally similar compound, the UV absorption maximum is reported at a wavelength that falls within the far UV range.[14] Due to the low molar absorptivity and the position of the absorption maximum, UV-Vis spectroscopy is not a primary technique for the structural elucidation of simple aliphatic ketones.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C, held for 1 minute, then ramped at 10 °C/min to 200 °C.[15]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time, and the mass spectrum of the corresponding peak is compared with spectral libraries (e.g., NIST) and interpreted based on known fragmentation patterns of ketones.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C-NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: The raw data (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS. For ¹H-NMR, the signals are integrated, and coupling constants are measured.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[18]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is collected.
-
The sample is placed in the spectrometer's sample holder.
-
The spectrum is acquired over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the major absorption bands are identified and assigned to their corresponding molecular vibrations.[19][20][21]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ketones | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. scribd.com [scribd.com]
- 8. compoundchem.com [compoundchem.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 12. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-Hexanone | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 16. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 21. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of 4-Methyl-2-hexanone via Oxidation of Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of secondary alcohols to ketones is a fundamental and crucial transformation in organic synthesis, forming the backbone of numerous synthetic pathways in the pharmaceutical and chemical industries. 4-Methyl-2-hexanone, a valuable ketone intermediate, can be efficiently synthesized from its corresponding secondary alcohol, 4-methyl-2-hexanol. This document provides detailed application notes and experimental protocols for the synthesis of this compound using various established oxidation methodologies. The protocols outlined below offer a comparative overview of common techniques, including chromium-based oxidation, Swern oxidation, and a greener TEMPO-catalyzed process, enabling researchers to select the most suitable method based on factors such as scale, substrate sensitivity, and environmental considerations.
Chemical Reaction and Properties
The synthesis of this compound from 4-methyl-2-hexanol involves the oxidation of the secondary alcohol functional group to a ketone.
Reactant: 4-Methyl-2-hexanol
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| CAS Number | 2313-61-3 |
| Appearance | Colorless liquid |
| Boiling Point | 147-149 °C |
Product: this compound
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol [1] |
| CAS Number | 105-42-0[1][2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 138-139 °C @ 760 mmHg (est.)[3] |
| Density | 0.806 g/cm³[2] |
| Refractive Index | 1.401[2] |
Spectroscopic Data for this compound
| Type | Data |
| IR Spectrum | Characteristic C=O stretch around 1715 cm⁻¹ |
| ¹H NMR | Predicted chemical shifts include signals for the methyl ketone protons, the methylene protons adjacent to the carbonyl, the methine proton, and the terminal methyl and ethyl groups. |
| ¹³C NMR | Predicted chemical shifts include a signal for the carbonyl carbon around 209 ppm, and signals for the aliphatic carbons. |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z = 114, with characteristic fragmentation patterns.[2][4] |
Experimental Protocols
Three common and effective methods for the oxidation of 4-methyl-2-hexanol to this compound are detailed below.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and reliable reagent for the oxidation of secondary alcohols to ketones, typically providing good yields under mild conditions.
Materials:
-
4-Methyl-2-hexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel or Celite®
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane (DCM), add a solution of 4-methyl-2-hexanol (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure this compound.
Quantitative Data (based on a similar substrate):
| Parameter | Value |
| Substrate | (3R, 4S)-4-Methyl-3-hexanol |
| Reagent | Pyridinium Chlorochromate (PCC) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Time | 2.5 hours |
| Temperature | Room Temperature |
| Yield | 69% |
Note: This data is for a structurally similar compound and serves as a representative example.
Protocol 2: Swern Oxidation
The Swern oxidation is a mild and highly efficient method that avoids the use of heavy metals. It is particularly useful for sensitive substrates.[5][6][7]
Materials:
-
4-Methyl-2-hexanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes and needles
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a round-bottom flask, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled solution. Stir the mixture for 15 minutes.
-
Add a solution of 4-methyl-2-hexanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) to the mixture and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
General Quantitative Data:
| Parameter | Value |
| Reagents | Oxalyl chloride, DMSO, Triethylamine |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | -78 °C to Room Temperature |
| Typical Yields | High (often >90%) |
Protocol 3: TEMPO-Catalyzed Oxidation (Anelli-Montanari Protocol)
This method offers a greener alternative using a catalytic amount of TEMPO and a stoichiometric amount of a less hazardous oxidant like sodium hypochlorite (bleach).[8]
Materials:
-
4-Methyl-2-hexanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Potassium bromide (KBr)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-hexanol (1.0 equivalent) in DCM.
-
Add TEMPO (0.01 equivalents) and an aqueous solution of potassium bromide (0.1 equivalents) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium hypochlorite (1.2 equivalents) and sodium bicarbonate (to maintain pH ~9).
-
Slowly add the sodium hypochlorite solution to the vigorously stirred alcohol solution at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by fractional distillation or column chromatography.
General Quantitative Data:
| Parameter | Value |
| Catalyst | TEMPO |
| Co-oxidant | Sodium Hypochlorite (NaOCl) |
| Solvent System | Dichloromethane/Water (biphasic) |
| Temperature | 0 °C |
| Typical Yields | Good to excellent |
Visualizations
Caption: General scheme for the oxidation of 4-methyl-2-hexanol.
References
- 1. This compound | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 3. This compound, 105-42-0 [thegoodscentscompany.com]
- 4. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Note: Synthesis of 4-Methyl-2-pentanone via Acid-Catalyzed Condensation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview and experimental protocols for the synthesis of 4-methyl-2-pentanone (also known as Methyl Isobutyl Ketone, MIBK) via an acid-catalyzed condensation pathway starting from acetone. While the direct self-condensation to 4-methyl-2-hexanone is not a standard synthetic route, the production of MIBK is a widely-used industrial process that serves as a prime example of acid-catalyzed ketone condensation. The process involves an initial aldol addition to form diacetone alcohol, followed by an acid-catalyzed dehydration to mesityl oxide, and concluding with a selective hydrogenation to yield the final product.
Introduction: Acid-Catalyzed Aldol Condensation
Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] In this process, an enol or an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound (an "aldol" addition product).[2] This adduct can then undergo dehydration to yield a conjugated enone. The reaction can be catalyzed by either acids or bases.[1]
Under acid catalysis, the reaction proceeds through an enol intermediate. The acid serves three primary roles:
-
It catalyzes the keto-enol tautomerism to form the nucleophilic enol.[3]
-
It activates the carbonyl group of a second molecule by protonating the carbonyl oxygen, making it a more potent electrophile.[3]
-
It facilitates the final dehydration step by protonating the β-hydroxyl group, turning it into a good leaving group (water).[4]
The self-condensation of acetone is a classic example of this reaction, leading to the formation of diacetone alcohol, which is then readily dehydrated in the presence of an acid to mesityl oxide.[5][6] Subsequent selective hydrogenation of mesityl oxide produces 4-methyl-2-pentanone (MIBK), a valuable industrial solvent.[7]
Reaction Pathway
The synthesis of 4-methyl-2-pentanone from acetone is a multi-step process. The first two steps, aldol addition and dehydration, constitute the condensation reaction.
Caption: Figure 1: Reaction Pathway for 4-Methyl-2-pentanone Synthesis.
Experimental Protocols
This section details the protocols for the key stages of MIBK synthesis.
Protocol 1: Acid-Catalyzed Dehydration of Diacetone Alcohol to Mesityl Oxide
This protocol is adapted from procedures involving the dehydration of diacetone alcohol using an acid catalyst.[6][7]
-
Materials:
-
Apparatus:
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
-
Procedure:
-
Place crude diacetone alcohol into the round-bottom flask of the distillation apparatus.
-
Add a catalytic amount of iodine (or another acid catalyst).[6]
-
Heat the mixture gently using a heating mantle to begin distillation.
-
Collect the distillate in fractions. The reaction (dehydration) and distillation occur concurrently. Mesityl oxide and water will distill over. The mixture will separate into two layers in the receiving flask.[6]
-
Continue distillation until the temperature rises significantly, indicating that most of the product has distilled over. A typical collection range for pure mesityl oxide is 126-131°C.[6]
-
Transfer the collected distillate to a separatory funnel and separate the aqueous layer from the organic layer (crude mesityl oxide).
-
Dry the crude mesityl oxide layer with anhydrous calcium chloride.
-
Perform a final fractional distillation of the dried organic layer to obtain pure mesityl oxide (boiling point: 129-130°C).
-
Protocol 2: One-Pot Synthesis of MIBK from Acetone and Hydrogen
This protocol describes a continuous gas-phase reaction using a multifunctional catalyst.[8]
-
Materials:
-
Acetone (reagent grade)
-
Hydrogen gas
-
Multifunctional solid catalyst (e.g., Palladium supported on a solid acid-base material like calcined Mg-Al layered double hydroxide).[8]
-
-
Apparatus:
-
Fixed-bed flow reactor system
-
Mass flow controllers for gas and liquid feeds
-
Temperature controller and furnace
-
Condenser and product collection system
-
Gas chromatograph (GC) for online analysis
-
-
Procedure:
-
Pack the fixed-bed reactor with the multifunctional catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 393 K or 120°C).[8]
-
Introduce a controlled flow of acetone vapor and hydrogen gas into the reactor.
-
Maintain the system at a specified pressure to ensure gas-phase reaction.
-
The effluent stream from the reactor, containing MIBK, unreacted acetone, water, and byproducts, is passed through a condenser.
-
Collect the liquid product for analysis.
-
Analyze the product mixture using gas chromatography to determine acetone conversion and selectivity to MIBK.[8]
-
Quantitative Data Summary
The efficiency of MIBK synthesis is highly dependent on the catalyst and reaction conditions. The following table summarizes data from various reported methods.
| Reaction Stage | Catalyst | Temperature (°C) | Pressure (MPa) | Acetone Conversion (%) | Selectivity to Product (%) | Reference |
| Mesityl Oxide Synthesis | Acidic Ion-Exchange Resin | 90 - 130 | Liquid Phase | ~15 | 80 - 90 (to MO) | [5][7] |
| Mesityl Oxide Synthesis | Sulfonic Ion Exchange Resin | 100 - 160 | 0.5 - 2.0 | Not specified | High | [9] |
| One-Pot MIBK Synthesis | Pd/Cation Exchanger | 130 | 0.5 - 5.0 | < 50 | > 95 (to MIBK) | [7] |
| One-Pot MIBK Synthesis | Pd/Mg(Al)O | 120 | Gas Phase | Variable | High (to MIBK) | [8] |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of mesityl oxide, a key intermediate in MIBK production.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iscre28.org [iscre28.org]
- 6. orgsyn.org [orgsyn.org]
- 7. chemcess.com [chemcess.com]
- 8. ovid.com [ovid.com]
- 9. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Methyl-2-hexanone as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-methyl-2-hexanone and its isomers as key intermediates in the synthesis of high-value chemical compounds, particularly in the development of industrial antioxidants which function as "drugs" for materials, extending their lifespan and performance.
Introduction: The Versatility of this compound in Synthesis
This compound is a ketone that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive carbonyl group and a branched alkyl chain, allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental in the synthesis of more complex molecules with desired industrial and pharmaceutical properties. One of the most significant applications of ketones with a similar structure, such as the isomeric 5-methyl-2-hexanone and the closely related 4-methyl-2-pentanone, is in the production of p-phenylenediamine-based antioxidants. These antioxidants are crucial for preventing the degradation of rubber and polymers, thereby enhancing their durability and safety.
Application Note: Synthesis of p-Phenylenediamine Antioxidants
Application: Synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD).
Significance: 6PPD and 77PD are potent antiozonants and antioxidants used extensively in the rubber industry to protect tires from degradation caused by ozone and oxidative stress.[1] The synthesis of these molecules is a prime example of the industrial application of ketones like 4-methyl-2-pentanone and 5-methyl-2-hexanone as key synthetic intermediates. The core reaction is a reductive amination, a powerful and widely used method in medicinal and industrial chemistry for the formation of C-N bonds.[2][3]
The general strategy involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[2] In the synthesis of 6PPD, 4-methyl-2-pentanone (also known as methyl isobutyl ketone) is reacted with N-phenyl-p-phenylenediamine.[4][5] Similarly, 77PD is synthesized from p-phenylenediamine and 5-methyl-2-hexanone.[6][7]
Data Presentation: Synthesis of p-Phenylenediamine Antioxidants
The following table summarizes the quantitative data for the synthesis of p-phenylenediamine antioxidants and related intermediates.
| Product/Intermediate | Starting Materials | Reaction Type | Catalyst | Yield/Selectivity | Reference |
| 4-Aminodiphenylamine | Nitrobenzene, Aniline | Nucleophilic Aromatic Substitution | - | 91% | [8] |
| N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | p-Nitroaniline, 5-Methyl-2-hexanone | Reductive Alkylation | Solid Catalyst | >99% conversion, >95% selectivity | [7] |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | N-phenyl-p-phenylenediamine, Methyl Isobutyl Ketone | Reductive Alkylation | Pd-Ph2Sx/C | >97.4% selectivity | [5] |
Experimental Protocols
General Protocol for Reductive Amination for the Synthesis of p-Phenylenediamine Antioxidants
This protocol describes a general method for the synthesis of N-substituted-p-phenylenediamines via reductive amination of a ketone with a p-phenylenediamine derivative.
Materials:
-
Ketone (e.g., 4-methyl-2-pentanone or 5-methyl-2-hexanone)
-
Amine (e.g., N-phenyl-p-phenylenediamine or p-nitroaniline)
-
Catalyst (e.g., 5% Pt/C)[8]
-
Hydrogen gas (H₂)
-
Solvent (e.g., Toluene, Methanol)
-
Activated Carbon[8]
-
Standard laboratory glassware for reactions under pressure (autoclave)
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine the amine (1.0 equivalent), the ketone (1.0-2.2 equivalents), the catalyst (e.g., 5% Pt/C, ~0.5-1.0 mol%), and a suitable solvent (e.g., toluene). For reactions starting with a nitro compound, the initial step will be the reduction of the nitro group.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-2.5 MPa).[7]
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 150-200 °C) with vigorous stirring.[7] Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., toluene) and remove the catalyst by filtration through a pad of celite or a similar filter aid.[8]
-
Purification: If water is present, transfer the filtrate to a separatory funnel and wash with water to remove any water-soluble byproducts. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the solvent. The crude product can then be purified by fractional distillation under reduced pressure to yield the final N-substituted-p-phenylenediamine.[7]
Mandatory Visualization
Reductive Amination Workflow
The following diagram illustrates the general workflow for the synthesis of p-phenylenediamine antioxidants using this compound or its analogs as an intermediate.
Caption: General workflow for the synthesis of antioxidants via reductive amination.
References
- 1. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. bcgc.berkeley.edu [bcgc.berkeley.edu]
- 4. 6PPD - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine | 3081-14-9 [smolecule.com]
- 7. CN103467305A - Method for continuously preparing N, N'-bis(1,4-dimethylpentyl)-p-phenylenediamine - Google Patents [patents.google.com]
- 8. N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
Applications of 4-Methyl-2-hexanone as a Chemical Solvent: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-hexanone, also known as methyl isoamyl ketone, is a colorless liquid organic compound with the chemical formula C₇H₁₄O. It possesses a characteristic fruity odor and is recognized for its versatile solvent properties.[1] As a medium-chain ketone, its structural characteristics—a seven-carbon chain with a methyl group at the fourth position and a carbonyl group at the second—influence its reactivity and solubility, making it a valuable solvent in various chemical processes, including organic synthesis, extraction, and crystallization. This document provides detailed application notes and protocols for the use of this compound as a chemical solvent in research and development settings.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application as a solvent. These properties are summarized in the table below.
| Property | Value | Unit |
| Molecular Formula | C₇H₁₄O | - |
| Molecular Weight | 114.19 | g/mol |
| Appearance | Colorless liquid | - |
| Density | 0.806 | g/cm³ |
| Boiling Point | 138.8 | °C at 760 mmHg |
| Melting Point | -46.2 (estimate) | °C |
| Flash Point | 31 | °C |
| Vapor Pressure | 6.62 | mmHg at 25°C |
| Water Solubility | 4057 (estimate) | mg/L at 25°C |
| logP (o/w) | 2.01160 | - |
| Refractive Index | 1.401 | - |
Applications in Organic Synthesis
This compound can serve as a medium-boiling, aprotic solvent for a variety of organic reactions. Its polarity and ability to dissolve a range of organic compounds make it a potential alternative to other ketone solvents like methyl isobutyl ketone (MIBK).
General Protocol for Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. While specific protocols using this compound are not widely published, a general procedure can be adapted. This protocol describes the base-catalyzed condensation of an aldehyde and a ketone.
Materials:
-
Aldehyde
-
Ketone
-
This compound (solvent)
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for heating and stirring (e.g., round-bottom flask, magnetic stirrer, reflux condenser)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ketone in an appropriate volume of this compound.
-
Add the aldehyde to the solution (typically in equimolar amounts or with a slight excess of one reactant).
-
Slowly add the base catalyst to the stirred mixture. The reaction may be exothermic.
-
Heat the reaction mixture under reflux for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove the catalyst and any water-soluble byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (this compound) under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Considerations for Grignard Reactions
Grignard reagents are highly reactive towards carbonyl groups. Therefore, using a ketone like this compound as a solvent for a Grignard reaction is generally not advisable as the Grignard reagent would react with the solvent itself. Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are the standard choice for Grignard reactions because they are unreactive towards the Grignard reagent and effectively solvate the magnesium species.
Applications in Extraction
The moderate polarity and low water solubility of this compound make it a suitable solvent for liquid-liquid extraction of organic compounds from aqueous solutions. It can be particularly useful for extracting moderately polar to nonpolar natural products from plant materials.
General Protocol for Liquid-Liquid Extraction of a Natural Product
This protocol outlines a general procedure for the extraction of organic compounds from an aqueous plant extract.
Materials:
-
Aqueous plant extract
-
This compound
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Place the aqueous plant extract in a separatory funnel.
-
Add an equal volume of this compound to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.
-
Allow the layers to separate. The organic layer containing the extracted compounds will be the upper layer due to the lower density of this compound compared to water.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh portions of this compound two more times to maximize the recovery of the target compounds.
-
Combine the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude natural product extract.
Applications in Crystallization
This compound can be employed as a solvent for the recrystallization of moderately polar organic compounds. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
General Protocol for Recrystallization
This protocol provides a general guideline for purifying a solid organic compound using this compound.
Materials:
-
Crude solid compound
-
This compound
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of this compound and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot this compound until the solid is completely dissolved.
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold this compound.
-
Air dry the crystals on the filter paper or in a desiccator.
Applications in Analytical Chemistry
In analytical chemistry, this compound can be used as a solvent for sample preparation, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
General Protocol for Sample Preparation for GC-MS Analysis
This protocol outlines the basic steps for preparing a sample for GC-MS analysis using this compound as the solvent.
Materials:
-
Sample to be analyzed
-
This compound (GC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filter (e.g., 0.22 µm)
-
GC vial with a septum cap
Procedure:
-
Accurately weigh a small amount of the sample into a clean vial.
-
Add a known volume of this compound to the vial to dissolve the sample.
-
Vortex the mixture thoroughly to ensure complete dissolution.
-
If the solution contains suspended particles, centrifuge the vial to pellet the solids.
-
Carefully transfer the supernatant to a clean vial.
-
Filter the solution through a syringe filter directly into a GC vial.
-
Cap the GC vial securely.
-
The sample is now ready for injection into the GC-MS instrument.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[2] It is important to avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a versatile solvent with potential applications in organic synthesis, extraction, crystallization, and analytical sample preparation. Its moderate boiling point, good solvency for a range of organic compounds, and low water solubility make it a useful tool for researchers and scientists. The general protocols provided in this document serve as a starting point for the development of specific applications. It is crucial to note that for any specific application, optimization of reaction conditions, solvent volumes, and purification methods may be necessary to achieve the desired results. Always consult the Safety Data Sheet (SDS) before handling this compound and follow all recommended safety procedures.
References
Application Notes and Protocols for the GC-MS Analysis of 4-Methyl-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-hexanone is a volatile organic compound with applications in various fields, including its use as a solvent and as a potential biomarker in biomedical research. Accurate and reliable quantification of this compound is crucial for quality control, safety assessment, and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and specificity for the analysis of volatile compounds like this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| CAS Number | 105-42-0 | [1] |
| Boiling Point | 138-139 °C at 760 mmHg | [2] |
| Appearance | Colorless liquid | [1] |
| Solubility | Soluble in alcohol; water solubility of 4057 mg/L at 25 °C. | [2] |
Experimental Protocol
This protocol outlines the steps for the analysis of this compound in a liquid matrix.
Sample Preparation
The choice of sample preparation technique depends on the complexity of the sample matrix. For relatively clean samples, a direct injection after dilution may be sufficient. For more complex matrices, an extraction step is necessary to remove interfering substances.
a) Solvents and Reagents:
-
Hexane (GC grade or higher)
-
Dichloromethane (GC grade or higher)
-
Methanol (GC grade or higher)
-
This compound standard (≥98% purity)
-
Internal Standard (e.g., 4-Methyl-2-pentanone, analytical standard)
b) Standard Solutions Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., methanol) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in a similar manner to the analyte stock solution.
-
Spiked Calibration Standards: Add a constant concentration of the internal standard to each working standard solution.
c) Sample Extraction (Liquid-Liquid Extraction - LLE):
-
To 1 mL of the liquid sample, add 1 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).
-
Add the internal standard to the sample.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (top layer for hexane, bottom layer for dichloromethane) to a clean GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrument and application.
| GC Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min. |
| MS Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Chromatographic Data
| Parameter | Value |
| Expected Retention Time | Dependent on the specific GC conditions, but can be estimated using Kovats retention indices. |
| Kovats Retention Index (non-polar column) | 828 |
Mass Spectrometric Data
The mass spectrum of this compound is characterized by several key fragment ions. For quantitative analysis, it is recommended to monitor the most abundant and specific ions in SIM mode.
| m/z | Relative Abundance (%) | Ion Assignment (Tentative) |
| 56 | 99.99 | [C₄H₈]⁺ |
| 57 | 79.10 | [C₄H₉]⁺ |
| 43 | 55.10 | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 85 | 46.83 | [M-CH₃]⁺ |
| 41 | 38.52 | [C₃H₅]⁺ |
Note: The presence of a significant peak at m/z = 57 is a key differentiator from its isomer, 3-methyl-2-hexanone, which typically shows a prominent peak at m/z = 71.[3]
Method Validation Parameters (Illustrative Example)
While a fully validated method for this compound was not found in the literature search, the following table presents typical validation parameters for a similar volatile ketone (4-methyl-2-pentanone) analyzed by GC-MS in a complex matrix, which can serve as a guideline for the validation of a method for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | Dependent on matrix and instrumentation, typically in the low µg/L to ng/L range. |
| Limit of Quantitation (LOQ) | Dependent on matrix and instrumentation, typically in the low µg/L to ng/L range. |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Key Method Parameters
Caption: Interdependencies of key parameters in the GC-MS method.
References
Application Note: Interpreting the 1H NMR Spectrum of 4-Methyl-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in research, discovery, and drug development, a thorough understanding of NMR spectral interpretation is critical for compound identification, purity assessment, and structural elucidation. This application note provides a detailed guide to interpreting the ¹H NMR spectrum of 4-Methyl-2-hexanone, a common aliphatic ketone. The note outlines the expected spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual guide to the structural and spectral correlations.
Data Presentation: Predicted ¹H NMR Data for this compound
The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The splitting patterns are predicted based on the n+1 rule, and the coupling constants (J) are estimated typical values for aliphatic systems.
| Proton Label | Chemical Shift (δ, ppm) | Integration | Splitting Pattern | Coupling Constant (J, Hz) |
| H-1 | ~2.1 | 3H | Singlet (s) | N/A |
| H-3 | ~2.4 | 2H | Doublet (d) | ~7.0 |
| H-4 | ~1.8 | 1H | Multiplet (m) | N/A |
| H-5 | ~1.3 | 2H | Multiplet (m) | N/A |
| H-6 | ~0.9 | 3H | Triplet (t) | ~7.5 |
| H-7 | ~0.9 | 3H | Doublet (d) | ~6.5 |
Experimental Protocol: Acquiring the ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing a sample of a liquid ketone, such as this compound, and acquiring a high-resolution ¹H NMR spectrum.
Materials:
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Small vial
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
In a small, clean, and dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Load a standard set of acquisition parameters for a ¹H NMR experiment.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks. An automated shimming routine is typically sufficient for routine samples.
-
Set the appropriate receiver gain.
-
Acquire the ¹H NMR spectrum. Typical parameters for a simple spectrum include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be adjusted based on sample concentration)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different protons.
-
Analyze the splitting patterns and measure the coupling constants.
-
Visualization of Structural and Spectral Correlations
The following diagrams illustrate the structure of this compound and the logical relationships between its proton environments and their predicted ¹H NMR signals.
Caption: Correlation between proton environments in this compound and their predicted ¹H NMR signals.
Caption: A streamlined workflow for the acquisition and analysis of a ¹H NMR spectrum.
Application Notes and Protocols: 13C NMR Spectral Analysis of 4-Methyl-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-Methyl-2-hexanone. This document outlines the predicted spectral data, detailed experimental protocols for sample preparation and data acquisition, and a workflow for spectral analysis. The information is intended to assist researchers in accurately identifying and characterizing this compound and its analogs.
Introduction to 13C NMR Spectroscopy of Ketones
Carbon-13 NMR spectroscopy is a powerful analytical technique used to elucidate the carbon framework of organic molecules. In the analysis of ketones such as this compound, 13C NMR provides valuable information on the number of unique carbon environments and the electronic structure of the molecule. The carbonyl carbon of a ketone is particularly diagnostic, typically appearing far downfield in the spectrum (δ > 200 ppm) due to the deshielding effect of the electronegative oxygen atom. The chemical shifts of the aliphatic carbons provide further structural detail.
Predicted 13C NMR Spectral Data for this compound
Due to the absence of publicly available, experimentally verified 13C NMR data with assignments for this compound, the following chemical shifts have been predicted based on established principles and spectral data of analogous compounds. These values serve as a reliable guide for spectral interpretation.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Structure | Predicted Chemical Shift (δ, ppm) |
| C1 | CH₃-C=O | 29.0 |
| C2 | C=O | 209.0 |
| C3 | -CH₂- | 51.5 |
| C4 | -CH- | 34.5 |
| C5 | -CH₂-CH₃ | 29.3 |
| C6 | -CH₂-CH₃ | 11.5 |
| C7 (4-CH₃) | -CH(CH₃)- | 19.2 |
Note: These are predicted values and may vary slightly from experimentally determined shifts.
Experimental Protocols
A standard protocol for acquiring a high-quality 13C NMR spectrum of this compound is detailed below.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution 13C NMR spectrum.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.
-
Sample Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.[1] Higher concentrations can improve the signal-to-noise ratio for the less sensitive 13C nucleus.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like ketones. Other deuterated solvents such as acetone-d₆ or benzene-d₆ can also be used depending on solubility and the desired chemical shift reference.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the solvent peak can be used as a secondary reference.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[2]
NMR Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a 400 or 500 MHz spectrometer.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a spectrum with singlet peaks for each unique carbon.[3]
-
Spectral Width: A spectral width of 0 to 220 ppm is sufficient to cover the expected chemical shifts for all carbon atoms in this compound.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, which is important for accurate integration if quantitative analysis is required.[3]
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (typically 1024 to 4096) is required to achieve a good signal-to-noise ratio.[3]
-
Temperature: The experiment is typically run at a standard probe temperature of 298 K (25 °C).
Data Processing
The raw data (Free Induction Decay or FID) must be processed to obtain the final spectrum.
-
Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz to the FID and then perform a Fourier transform to convert the time-domain data into the frequency domain.[3]
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the known chemical shift of the deuterated solvent.
Visualizations
The following diagrams illustrate the chemical structure and the workflow for the 13C NMR analysis of this compound.
Caption: Structure of this compound with carbon numbering for NMR assignment.
Caption: Experimental workflow for the 13C NMR analysis of this compound.
References
Application Notes and Protocols for Infrared (IR) Spectroscopy Analysis of 4-Methyl-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules by measuring the absorption of infrared radiation. This document provides detailed application notes and protocols for the analysis of 4-Methyl-2-hexanone, a ketone of interest in various chemical and pharmaceutical applications. The protocols outlined herein are designed to ensure the acquisition of high-quality, reproducible IR spectra for qualitative and quantitative analysis.
This compound (C₇H₁₄O) is an aliphatic ketone.[1][2] Its structure contains a carbonyl group (C=O) and various types of C-H bonds within its alkyl framework. IR spectroscopy is an ideal method for confirming the presence of these functional groups and providing a unique spectral fingerprint for this compound.
Principle of IR Spectroscopy
Infrared spectroscopy operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the radiation, and the intensity of the radiation at that frequency is reduced. An IR spectrum is a plot of this absorption (or transmittance) versus the frequency of the radiation (typically expressed in wavenumbers, cm⁻¹).
The key vibrational modes observed in the IR spectrum of this compound include:
-
C-H stretching: Vibrations of the carbon-hydrogen bonds in the methyl (CH₃) and methylene (CH₂) groups.
-
C=O stretching: The characteristic vibration of the carbonyl group in the ketone.
-
C-H bending: Bending or deformation vibrations of the C-H bonds.
Data Presentation: Characteristic IR Absorption Bands for this compound
The following table summarizes the expected characteristic absorption bands for this compound based on the typical frequencies for aliphatic ketones and alkanes.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 2960–2850 | C-H (alkane) stretching | Strong | This region contains multiple overlapping peaks corresponding to the asymmetric and symmetric stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[3][4][5][6] |
| ~1715 | C=O (ketone) stretching | Strong | This is a very characteristic and intense peak for a saturated aliphatic ketone.[7][8][9] Conjugation would lower this frequency.[9][10] |
| 1470–1450 | CH₂ scissoring (bending) | Medium | A characteristic bending vibration for methylene groups.[4][11] |
| 1370–1350 | CH₃ symmetric bending (rocking) | Medium | A characteristic bending vibration for methyl groups.[4][5][11] |
| ~1365 | CH₃ asymmetric bending | Medium | This peak may be observed in conjunction with the symmetric bending peak. |
Experimental Protocols
Two common methods for analyzing liquid samples like this compound by IR spectroscopy are the neat liquid transmission method using salt plates and the Attenuated Total Reflectance (ATR) method.
Protocol 1: Neat Liquid Transmission using Salt Plates
This traditional method involves creating a thin film of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Polished salt plates (NaCl or KBr)
-
Dropper or pipette
-
This compound sample
-
Volatile solvent for cleaning (e.g., isopropanol, chloroform)
-
Kimwipes or other soft, lint-free tissue
-
Desiccator for storing salt plates
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen if necessary to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Record a background spectrum with the empty sample holder in the beam path. This will be subtracted from the sample spectrum.
-
Sample Preparation:
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder in the spectrometer.
-
Acquire the IR spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Cleaning:
-
Disassemble the salt plates.
-
Clean the plates thoroughly with a volatile solvent (e.g., isopropanol) and a soft tissue.[12] Do not use water , as the salt plates are water-soluble.
-
Store the clean, dry plates in a desiccator.
-
Protocol 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid method that requires minimal sample preparation.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Dropper or pipette
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol)
-
Soft, lint-free tissue
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are ready for measurement.
-
Background Spectrum: With the clean, empty ATR crystal, record a background spectrum.
-
Sample Application:
-
Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.[14]
-
-
Data Acquisition:
-
Acquire the IR spectrum. For volatile liquids, it is important to acquire the spectrum quickly after applying the sample.
-
-
Cleaning:
-
Clean the ATR crystal by wiping it with a soft tissue soaked in an appropriate solvent (e.g., isopropanol). Ensure the crystal is completely clean and dry before the next measurement.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the IR spectroscopy analysis of this compound.
Caption: Workflow for IR analysis of this compound.
Caption: Key vibrational modes of this compound.
References
- 1. This compound | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. eng.uc.edu [eng.uc.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for Determining the Kovats Retention Index of 4-Methyl-2-hexanone in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kovats Retention Index (RI) is a crucial parameter in gas chromatography (GC) for standardizing retention times, thereby facilitating compound identification and inter-laboratory data comparison. This document provides detailed application notes and protocols for the determination of the Kovats RI for 4-Methyl-2-hexanone, a ketone relevant in various chemical and pharmaceutical applications. By converting retention times into system-independent constants, the Kovats index allows for more reliable qualitative analysis.
Data Presentation
The Kovats retention index of a compound is dependent on the stationary phase of the gas chromatography column. Below is a summary of available quantitative data for this compound on different stationary phases.
| Stationary Phase Type | Stationary Phase | Kovats Retention Index (RI) | Reference |
| Standard Non-Polar | Not Specified | 828 | [1] |
| Semi-Standard Non-Polar | DB-5 MS | 850 | [2] |
| Semi-Standard Non-Polar | Not Specified | 846, 850 | [1] |
| Polar | Polyethylene Glycol (PEG)/Wax | Data not available in searched literature. A protocol for determination is provided below. |
Experimental Protocols
This section outlines a detailed methodology for the experimental determination of the Kovats Retention Index for this compound. This protocol can be adapted for various GC systems and column types.
Objective
To determine the Kovats Retention Index of this compound on a non-polar, semi-polar, and polar gas chromatography column under temperature-programmed conditions.
Materials and Reagents
-
This compound (CAS: 105-42-0), >98% purity
-
n-alkane standard mixture (e.g., C8-C20 or a range that brackets the analyte's retention time)
-
High-purity solvent for dilution (e.g., hexane or dichloromethane, GC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
Instrumentation
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS)
-
Capillary columns:
-
Non-polar: e.g., 100% dimethylpolysiloxane (DB-1, HP-1, or equivalent)
-
Semi-polar: e.g., 5% phenyl-methylpolysiloxane (DB-5, HP-5, or equivalent)
-
Polar: e.g., Polyethylene glycol (DB-WAX, HP-INNOWAX, or equivalent)
-
-
Data acquisition and processing software
Procedure
1. Standard and Sample Preparation
1.1. n-Alkane Standard Solution: Prepare a working solution of the n-alkane mixture by diluting the stock standard in the chosen solvent to an appropriate concentration (e.g., 100 µg/mL).
1.2. This compound Solution: Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL). From the stock solution, prepare a working solution with a concentration similar to the n-alkane standard (e.g., 100 µg/mL).
1.3. Co-injection Mixture (Optional but Recommended): To minimize variations in injection volume and conditions, prepare a mixture containing both the n-alkane standard and the this compound working solution.
2. Gas Chromatography (GC) Conditions
The following are general starting conditions and should be optimized for your specific instrument and column.
| Parameter | Non-Polar/Semi-Polar Column | Polar Column |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 (or as appropriate for concentration) | 50:1 (or as appropriate for concentration) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Flow Rate | Constant flow, e.g., 1.0 mL/min | Constant flow, e.g., 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 min | Initial: 60 °C, hold for 2 min |
| Ramp: 10 °C/min to 250 °C | Ramp: 8 °C/min to 240 °C | |
| Hold: 5 min at 250 °C | Hold: 5 min at 240 °C | |
| Detector | FID or MS | FID or MS |
| Detector Temperature | FID: 280 °C; MS Transfer Line: 280 °C | FID: 280 °C; MS Transfer Line: 280 °C |
3. Data Acquisition
3.1. Inject the n-alkane standard solution to identify the retention times of each alkane.
3.2. Inject the this compound working solution.
3.3. (Recommended) Inject the co-injection mixture to obtain retention times for both the alkanes and the analyte in a single run.
4. Calculation of Kovats Retention Index
For temperature-programmed gas chromatography, the linear Kovats Retention Index (I) is calculated using the following formula:
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]
Where:
-
n = carbon number of the n-alkane eluting immediately before the compound of interest (x)
-
N = carbon number of the n-alkane eluting immediately after the compound of interest (x)
-
t_R(x) = retention time of this compound
-
t_R(n) = retention time of the n-alkane with carbon number 'n'
-
t_R(N) = retention time of the n-alkane with carbon number 'N'
Example Calculation: If the retention time of this compound is between n-octane (C8, n=8) and n-nonane (C9, N=9):
-
t_R(this compound) = 8.5 min
-
t_R(C8) = 8.2 min
-
t_R(C9) = 9.2 min
I = 100 * [8 + (8.5 - 8.2) / (9.2 - 8.2)] I = 100 * [8 + 0.3 / 1.0] I = 100 * 8.3 I = 830
Mandatory Visualization
Below are diagrams illustrating the workflow for determining the Kovats Retention Index.
Caption: Workflow for Kovats Retention Index Determination.
Caption: Logical relationship for Kovats Index calculation.
References
Enantioselective Synthesis of 4-Methyl-2-hexanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 4-methyl-2-hexanone derivatives. The synthesis of chiral ketones is a critical aspect of pharmaceutical development, as the stereochemistry of a molecule often dictates its pharmacological activity. The methods outlined below offer various strategies to achieve high enantiopurity for this compound and its analogues, crucial intermediates in the synthesis of complex molecular targets.
Introduction
This compound is a chiral ketone with the stereocenter at the C4 position. The selective synthesis of either the (R)- or (S)-enantiomer is of significant interest in organic synthesis. This document details three primary strategies for achieving enantioselective synthesis:
-
Asymmetric Aldol Reaction Followed by Chemical Transformation: This approach builds the carbon skeleton and introduces the chiral center in a single step, followed by subsequent modifications to arrive at the target molecule.
-
Chiral Auxiliary-Mediated Asymmetric Alkylation: A chiral auxiliary is temporarily attached to a precursor molecule to direct the stereoselective introduction of the methyl group at the C4 position.
-
Kinetic Resolution of a Racemic Precursor: An enzyme is used to selectively react with one enantiomer of a racemic mixture of a precursor, allowing for the separation of the desired enantiomer.
These methods provide a versatile toolkit for accessing enantiomerically enriched this compound derivatives, suitable for various research and development applications.
Strategy 1: Asymmetric Aldol Reaction and Subsequent Transformation
This strategy involves an initial organocatalyzed asymmetric aldol reaction to form a chiral β-hydroxy ketone, which is then converted to the target this compound.
Logical Workflow
Caption: Workflow for the synthesis of (R)-4-Methyl-2-hexanone via an asymmetric aldol reaction.
Quantitative Data Summary
| Step | Product | Catalyst/Reagent | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
| 1. Asymmetric Aldol Reaction | (4R)-4-Hydroxy-5-methyl-2-hexanone | (S)-Proline | 95 | 95% ee | [1] |
| 2. Dehydration | 4-Methyl-2-hexen-2-one | Iodine | ~47 | Not Applicable | [2] |
| 3. Stereoselective Reduction | (S)-4-Methyl-2-hexanone | CBS Catalyst | 91 | 91% ee | [3] |
Note: The yield for the dehydration step is based on a similar substrate and may vary. The stereoselective reduction data is for a similar enone, demonstrating the feasibility of this step.
Experimental Protocols
Protocol 1.1: Asymmetric Aldol Synthesis of (4R)-4-Hydroxy-5-methyl-2-hexanone [1]
-
Reaction Setup: In a round-bottomed flask, dissolve the catalyst (specific proline-derived catalyst, 0.2 mmol) in acetone (25 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Aldehyde: Add isobutyraldehyde (1 mmol) to the cooled mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Evaporate the acetone under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain the optically active (4R)-4-hydroxy-5-methyl-2-hexanone.
Protocol 1.2: Dehydration of 4-Hydroxy-5-methyl-2-hexanone [2]
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, dissolve a catalytic amount of iodine (0.24 mmol) in 4-hydroxy-5-methyl-2-hexanone (50.0 mmol).
-
Heating: Heat the solution to 120 °C. Gradually increase the temperature to 150-160 °C as the distillation proceeds.
-
Distillation: Continue heating until no more distillate is collected (approximately 45-90 minutes).
-
Work-up: Transfer the distillate to a separatory funnel. The upper organic phase is collected and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield 4-methyl-2-hexen-2-one.
Protocol 1.3: Asymmetric Reduction of 4-Methyl-2-hexen-2-one [3]
-
Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere, a chiral lactam alcohol (10 mol%) is dissolved in THF. An equivalent of borane-THF complex (BH₃·THF) is added, and the mixture is stirred at room temperature for 5 minutes.
-
Substrate Addition: The enone, 4-methyl-2-hexen-2-one, is added to the catalyst solution.
-
Reaction: The reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up: The reaction is quenched by the careful addition of methanol, followed by 1M HCl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting chiral ketone is purified by column chromatography.
Strategy 2: Chiral Auxiliary-Mediated Asymmetric Alkylation
This method utilizes a chiral auxiliary, such as an Evans oxazolidinone, to direct the diastereoselective alkylation of a hexanoyl precursor. Subsequent removal of the auxiliary yields the enantiomerically pure this compound derivative.
Logical Workflow
Caption: Workflow for the synthesis of a (S)-4-Methyl-2-hexanoic acid derivative using a chiral auxiliary.
Quantitative Data Summary
| Step | Product | Base/Reagent | Yield (%) | Diastereomeric Excess | Reference |
| 1. Acylation | N-Hexanoyl Oxazolidinone | n-BuLi | >90 | Not Applicable | [4][5] |
| 2. Diastereoselective Methylation | N-(4-Methylhexanoyl) Oxazolidinone | LDA/MeI | 80-95 | >98% de | [6] |
| 3. Auxiliary Cleavage | (S)-4-Methylhexanoic Acid | LiOH/H₂O₂ | 80-90 | >98% ee | [5] |
Note: The data is based on analogous alkylation reactions using Evans auxiliaries. The final product is a carboxylic acid derivative, which can be converted to the ketone through various standard organic transformations.
Experimental Protocols
Protocol 2.1: Acylation of Chiral Oxazolidinone [5]
-
Setup: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
Acylation: After stirring for 15 minutes, add hexanoyl chloride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Purification: The crude product is purified by flash chromatography.
Protocol 2.2: Diastereoselective Alkylation [6]
-
Enolate Formation: To a solution of the N-hexanoyl oxazolidinone in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) dropwise and stir for 30 minutes.
-
Alkylation: Add methyl iodide and continue stirring at -78 °C for several hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purification: The diastereomers can be separated by flash chromatography to yield the pure major diastereomer.
Protocol 2.3: Cleavage of the Chiral Auxiliary [5]
-
Hydrolysis: To a solution of the N-(4-methylhexanoyl) oxazolidinone in a mixture of THF and water at 0 °C, add hydrogen peroxide followed by aqueous lithium hydroxide.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed.
-
Work-up: Quench the excess peroxide with sodium sulfite solution. Acidify the mixture and extract the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
-
Purification: The carboxylic acid is purified by standard methods.
Strategy 3: Lipase-Catalyzed Kinetic Resolution and Oxidation
This strategy involves the enzymatic resolution of racemic 4-methyl-2-hexanol, followed by the oxidation of the desired enantiomer to the chiral ketone.
Logical Workflow
Caption: Workflow for the synthesis of (S)-4-Methyl-2-hexanone via enzymatic resolution and oxidation.
Quantitative Data Summary
| Step | Product | Enzyme/Reagent | Conversion (%) | Enantiomeric Excess | Reference |
| 1. Kinetic Resolution (Acylation) | (S)-alcohol and (R)-acetate | Lipase PS | ~50 | >99% ee | [7] |
| 2. Oxidation | (S)-4-Methyl-2-hexanone | TEMPO/NaOCl | >95 | No racemization | [8] |
Note: The kinetic resolution data is for a similar secondary alcohol. The oxidation data is for a general method known to proceed without racemization.
Experimental Protocols
Protocol 3.1: Lipase-Catalyzed Kinetic Resolution of Racemic 4-Methyl-2-hexanol [7]
-
Reaction Setup: In a flask, dissolve racemic 4-methyl-2-hexanol (1 mmol) and vinyl acetate (2.2 mmol) in an organic solvent (e.g., hexane, 4 mL).
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B (CAL-B), 20 mg).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by GC until approximately 50% conversion is reached.
-
Work-up: Filter off the enzyme. The filtrate contains the unreacted (S)-alcohol and the (R)-acetate.
-
Purification: Separate the alcohol and the acetate by column chromatography. The acetate can be hydrolyzed back to the (R)-alcohol if desired.
Protocol 3.2: Oxidation of Chiral 4-Methyl-2-hexanol [8]
-
Reaction Setup: To a solution of the chiral 4-methyl-2-hexanol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of TEMPO and potassium bromide.
-
Oxidation: Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate dropwise.
-
Reaction: Stir vigorously until the alcohol is consumed (monitored by TLC).
-
Work-up: Quench the reaction with sodium thiosulfate solution. Separate the organic layer, wash, dry, and concentrate.
-
Purification: Purify the resulting chiral this compound by column chromatography.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific laboratory conditions and substrates. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. 2-Hexanone, 4-hydroxy-5-methyl-, (4R)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. york.ac.uk [york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-Methyl-2-hexanone using Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-hexanone is a volatile organic compound of interest in various fields, including environmental monitoring, food science, and metabolomics. Due to its volatility and sometimes low concentrations in complex matrices, direct analysis can be challenging. Chemical derivatization is a crucial technique employed to enhance the analytical properties of this compound, improving its chromatographic behavior and detection sensitivity.
This document provides detailed application notes and protocols for two primary derivatization techniques for the analysis of this compound:
-
Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Hydrazone formation using 2,4-Dinitrophenylhydrazine (DNPH) for High-Performance Liquid Chromatography (HPLC) analysis.
Derivatization Techniques: A Comparative Overview
Choosing the appropriate derivatization technique depends on the analytical instrumentation available, the sample matrix, and the desired sensitivity.
| Feature | PFBHA Derivatization (GC-MS) | DNPH Derivatization (HPLC-UV/MS) |
| Principle | Forms a stable, volatile oxime derivative. | Forms a stable hydrazone derivative with a strong chromophore. |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS) |
| Advantages | - Quantitative reaction. - Thermally stable derivatives. - Often requires no cleanup step. - High sensitivity with Electron Capture Detection (ECD) or MS. | - Derivatives have strong UV absorbance for sensitive detection. - Well-established methodology (e.g., EPA Method 8315A).[1] |
| Considerations | - Potential for syn- and anti-isomer formation, which may require good chromatographic resolution. | - DNPH reagent can be present in excess and may interfere if not chromatographically resolved. - Derivatization can be slower than oximation. |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of ketones using PFBHA and DNPH derivatization. While specific data for this compound is not extensively published, these values provide a reasonable expectation for method performance.
| Parameter | PFBHA-GC-MS (for various ketones) | DNPH-HPLC-UV/MS (for various ketones) |
| Limit of Detection (LOD) | 0.01 - 0.17 µmol L⁻¹ | 0.009 - 5.6 ng m⁻³ (in air) |
| Limit of Quantification (LOQ) | 1.0 ng/dL (for ketosteroids) | - |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 89.3% - 101.4% (in water) | 83% - 100% |
| Precision (%RSD) | < 9% | 1.9% - 10.1% |
Experimental Protocols
Protocol 1: PFBHA Derivatization for GC-MS Analysis of this compound
This protocol is based on established methods for the derivatization of carbonyl compounds.[2]
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent (e.g., Hexane, Dichloromethane, or Ethyl Acetate), GC grade
-
Internal Standard (e.g., Acetone-d6)
-
Sodium Sulfate, anhydrous
-
pH 4 buffer (e.g., citrate buffer)
-
Vials with PTFE-lined caps
-
Heater block or water bath
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., water, biological fluids), take a known volume (e.g., 1-5 mL) and place it in a vial.
-
For solid samples, perform a suitable extraction (e.g., solvent extraction, headspace) to isolate the volatile fraction containing this compound.
-
-
Internal Standard Spiking:
-
Spike the sample with an appropriate internal standard to a known concentration.
-
-
pH Adjustment:
-
Adjust the pH of the sample to approximately 4 using a suitable buffer.
-
-
Derivatization Reaction:
-
Prepare a PFBHA solution (e.g., 10 mg/mL in a suitable solvent or water).
-
Add an excess of the PFBHA solution to the sample.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes. Optimization of reaction time and temperature may be required.
-
-
Extraction:
-
After cooling to room temperature, add a small volume of a non-polar organic solvent (e.g., 1 mL of hexane or ethyl acetate).
-
Vortex or shake vigorously for 1-2 minutes to extract the PFBHA-oxime derivative.
-
Add anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
Carefully transfer the organic layer to an autosampler vial.
-
Inject an aliquot into the GC-MS system.
-
GC-MS Conditions (Suggested Starting Point):
-
Column: SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Injector Temperature: 250°C
-
Oven Program: 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400 or Selected Ion Monitoring (SIM) for target ions of the this compound-PFBHA derivative.
Protocol 2: DNPH Derivatization for HPLC-UV/MS Analysis of this compound
This protocol is adapted from EPA Method 8315A for the analysis of carbonyl compounds.[1]
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), recrystallized
-
Acetonitrile, HPLC grade
-
Hydrochloric Acid (HCl), 2N
-
Organic-free reagent water
-
pH 3 buffer
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Vials with PTFE-lined caps
Procedure:
-
Preparation of DNPH Reagent:
-
Prepare a saturated solution of DNPH in 2N HCl. Alternatively, a solution of DNPH in acetonitrile can be used.
-
-
Sample Preparation:
-
For aqueous samples, take a known volume (e.g., 100 mL) and adjust the pH to 3 with a suitable buffer.[3]
-
-
Derivatization Reaction:
-
Add an excess of the DNPH reagent to the sample.
-
Allow the reaction to proceed at room temperature for at least 1 hour. Gentle heating (e.g., 40°C) can accelerate the reaction.
-
-
Extraction and Cleanup (SPE):
-
Condition a C18 SPE cartridge with acetonitrile followed by organic-free reagent water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with organic-free reagent water to remove excess DNPH reagent.
-
Elute the DNPH-hydrazone derivative with acetonitrile.
-
-
Analysis:
-
Bring the eluate to a known final volume.
-
Transfer an aliquot to an autosampler vial.
-
Inject into the HPLC system.
-
HPLC-UV Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detector at 360 nm.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: General experimental workflow for the derivatization and analysis of this compound.
Caption: Chemical principles of PFBHA and DNPH derivatization reactions for ketones.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2-hexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 4-Methyl-2-hexanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common laboratory methods.
Method 1: Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a reliable method for preparing α-substituted methyl ketones like this compound.[1][2][3] The general pathway involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.[4]
Caption: Workflow for this compound synthesis via the acetoacetic ester pathway.
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of starting material | 1. Incomplete deprotonation: The base used may not be strong enough or used in insufficient quantity.[1] | 1a. Ensure the sodium ethoxide is fresh and anhydrous. 1b. Use a slight excess of the base to drive the equilibrium towards the enolate. 1c. Consider a stronger base like potassium tert-butoxide for less acidic substrates, though sodium ethoxide is generally sufficient for ethyl acetoacetate.[1] |
| 2. Inactive alkylating agent: The isobutyl halide may have degraded. | 2a. Use a fresh bottle of isobutyl bromide or iodide. Iodides are more reactive but also more expensive. 2b. Confirm the purity of the alkylating agent via GC or NMR before use. | |
| Formation of multiple products (polyalkylation) | Dialkylation of ethyl acetoacetate: After the first alkylation, a second alkylation can occur on the same carbon.[1] | 1a. Use only a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents). 1b. Add the alkylating agent slowly to the enolate solution at a controlled temperature to minimize over-alkylation. |
| Low yield after hydrolysis and decarboxylation | 1. Incomplete hydrolysis of the ester: Insufficient acid or reaction time can lead to unhydrolyzed ester. | 1a. Ensure a sufficient excess of aqueous acid (e.g., HCl or H2SO4) is used. 1b. Increase the reflux time to ensure complete hydrolysis before decarboxylation. |
| 2. Incomplete decarboxylation: The β-keto acid intermediate may not have fully decarboxylated.[4] | 2a. Ensure the reaction mixture is heated to a sufficient temperature (typically around 100°C) to induce decarboxylation.[1] 2b. Monitor the reaction for the cessation of CO2 evolution. | |
| Side reaction with the base | Transesterification: If using an alkoxide base that does not match the ester's alkyl group (e.g., sodium methoxide with ethyl acetoacetate), transesterification can occur.[4] | 1. Always match the alkoxide base to the ester. For ethyl acetoacetate, use sodium ethoxide.[5] |
Method 2: Grignard Reaction
This approach typically involves the synthesis of 4-methyl-2-hexanol via a Grignard reaction, followed by oxidation to the desired ketone. For instance, isobutylmagnesium bromide can be reacted with acetaldehyde.[6][7]
Caption: Workflow for this compound synthesis via the Grignard reaction pathway.
| Observed Problem | Potential Cause | Recommended Solution |
| Failure of Grignard reaction to initiate | 1. Wet glassware or solvent: Grignard reagents are extremely sensitive to moisture.[6] | 1a. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). 1b. Use strictly anhydrous solvents (e.g., diethyl ether or THF). |
| 2. Inactive magnesium surface: A layer of magnesium oxide on the turnings can prevent the reaction.[6] | 2a. Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. 2b. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[6] | |
| Low yield of the desired alcohol | 1. Wurtz coupling: The Grignard reagent can react with the unreacted alkyl halide, forming a dimer (e.g., 2,5-dimethylhexane).[6] | 1a. Add the alkyl halide slowly to the magnesium turnings to maintain a gentle reflux, ensuring the Grignard reagent reacts as it is formed. 1b. Use a slight excess of magnesium. |
| 2. Enolization of the aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, forming an enolate that will not react further to give the desired alcohol.[6] | 2a. Add the Grignard reagent slowly to a cooled solution of the aldehyde. | |
| Low yield after oxidation | 1. Over-oxidation: Using a strong oxidizing agent (like chromic acid) with a secondary alcohol can lead to cleavage of C-C bonds. | 1a. Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. |
| 2. Incomplete oxidation: Insufficient oxidizing agent or reaction time. | 2a. Use a slight excess of the oxidizing agent. 2b. Monitor the reaction by TLC or GC to ensure all the starting alcohol is consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a research setting?
A1: The acetoacetic ester synthesis is a very common and versatile method for preparing this compound and other methyl ketones in a laboratory setting due to its reliability and the use of relatively weak bases like sodium ethoxide.[3]
Q2: My Grignard reaction is not starting, what should I do?
A2: The most common reasons for initiation failure are the presence of moisture or an inactive magnesium surface.[6] First, ensure all your glassware is rigorously dried and you are using an anhydrous solvent. To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]
Q3: I am getting a significant amount of a high-boiling point byproduct in my Grignard reaction. What could it be?
A3: This is likely a Wurtz coupling product, formed from the reaction of the Grignard reagent with unreacted alkyl halide.[6] To minimize this, add the alkyl halide slowly to the magnesium and consider using a slight excess of magnesium.[6]
Q4: In the acetoacetic ester synthesis, can I use a different base than sodium ethoxide?
A4: It is crucial to use an alkoxide base that matches the alkyl group of your ester to avoid transesterification.[4][5] For ethyl acetoacetate, sodium ethoxide is the appropriate choice. Using a stronger, non-nucleophilic base like sodium hydride is also an option, but typically unnecessary for this substrate.
Q5: How can I purify the final this compound product?
A5: Fractional distillation is the most common method for purifying this compound, as its boiling point (approximately 145 °C) is usually significantly different from that of starting materials and byproducts. Column chromatography can also be used for smaller scale purifications.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Aqueous Hydrochloric Acid (e.g., 6M)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle
Procedure:
-
Enolate Formation: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.05 eq.) in anhydrous ethanol under an inert atmosphere.
-
Add ethyl acetoacetate (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Alkylation: After the addition is complete, add 1-bromo-2-methylpropane (1.1 eq.) dropwise.
-
Heat the mixture to reflux for 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add aqueous HCl (excess) to the residue.
-
Heat the mixture to reflux for 2-4 hours, monitoring for the cessation of CO2 evolution.
-
Workup: Cool the mixture to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Anhydrous diethyl ether or THF
-
Acetaldehyde
-
Aqueous Hydrochloric Acid (e.g., 1M) or saturated ammonium chloride
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq.) under an inert atmosphere.
-
Add a solution of 1-bromo-2-methylpropane (1.1 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux for an additional 30 minutes.
-
Nucleophilic Addition: Cool the Grignard reagent to 0 °C.
-
Add a solution of acetaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-methyl-2-hexanol.
-
Oxidation: Dissolve the crude alcohol in dichloromethane.
-
Add PCC (1.5 eq.) in one portion and stir at room temperature for 2-4 hours, or until TLC/GC analysis shows complete consumption of the alcohol.
-
Filter the mixture through a pad of silica gel, washing with additional dichloromethane.
-
Remove the solvent by rotary evaporation and purify the resulting crude product by fractional distillation to yield this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pure.rug.nl [pure.rug.nl]
Technical Support Center: High-Purity Distillation of 4-Methyl-2-hexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-purity distillation of 4-Methyl-2-hexanone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to distillation?
A1: Understanding the physical properties of this compound is crucial for designing an effective distillation protocol. Key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H14O | [1][2][3] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point (at 760 mmHg) | 138-139 °C (estimated) | [4] |
| Vapor Pressure | 6.619 mmHg at 25 °C (estimated) | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility in Water | 4057 mg/L at 25 °C (estimated) | [4] |
Q2: What are the common impurities found in crude this compound?
A2: Impurities in this compound often depend on the synthetic route used. Common synthesis methods, such as the condensation of acetone with isobutyric acid, can introduce specific impurities.[1] Potential impurities may include:
-
Unreacted starting materials (e.g., acetone, isobutyric acid).
-
Byproducts from side reactions, such as aldol condensation products.
-
Water, which may be present from the reaction or workup steps.
-
Other ketones or alcohols formed during synthesis.
Q3: Is this compound prone to forming azeotropes?
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is a preferred method for analyzing the purity of volatile compounds like this compound due to its high sensitivity and specificity.[1] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can also be used to identify and quantify impurities.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the fractional distillation of this compound.
Problem 1: Poor Separation of this compound from Impurities
| Possible Cause | Solution |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation rate is crucial for efficient separation.[8] |
| Insufficient number of theoretical plates. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[9] |
| "Flooding" of the column. | This occurs when the vapor flow is too high, causing liquid to be carried up the column. Reduce the heating rate to allow the liquid to drain back into the distilling flask.[10] |
| Poor insulation of the column. | Wrap the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient separation.[10][11] |
Problem 2: No Distillate is Being Collected Despite Boiling
| Possible Cause | Solution |
| Vapor leak in the system. | Check all glassware joints for a proper seal. Ensure that all connections are secure. |
| Incorrect thermometer placement. | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[11] |
| Insufficient heating. | For fractional distillation, the distilling pot needs to be heated more vigorously than in a simple distillation to provide enough energy for the vapor to travel up the column.[10] |
| Condenser water is too cold. | While seemingly counterintuitive, excessively cold condenser water can sometimes cause the vapor to solidify in the condenser, blocking the flow. This is more of a concern for compounds with higher melting points. |
Problem 3: Bumping or Uncontrolled Boiling
| Possible Cause | Solution |
| Absence of boiling chips or stir bar. | Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating to ensure smooth boiling. |
| Heating too rapidly. | Apply heat gradually to the distilling flask. |
Below is a troubleshooting workflow to guide you through resolving common distillation issues.
Caption: Troubleshooting workflow for common distillation problems.
Experimental Protocols
Protocol 1: Atmospheric Fractional Distillation of this compound
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus as shown in the diagram below. Use a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).
-
Place a few boiling chips or a magnetic stir bar in the distillation flask.
-
Use a fractionating column (e.g., Vigreux) of at least 20 cm in length.
-
Position the thermometer correctly in the distillation head.
-
Ensure all glass joints are properly sealed.
-
-
Distillation:
-
Charge the distillation flask with the crude this compound.
-
Begin heating the flask gently with a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow, steady distillation rate of approximately 1-2 drops per second.
-
Stop the distillation when the temperature begins to rise again, indicating that higher-boiling impurities are starting to distill, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Analysis:
-
Analyze the collected fractions for purity using a suitable analytical method like GC-MS.
-
Caption: Diagram of a standard fractional distillation apparatus.
Protocol 2: Vacuum Fractional Distillation of this compound
This protocol is recommended for heat-sensitive compounds or to separate components with high boiling points. Distillation under reduced pressure lowers the boiling point of the liquid.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus suitable for vacuum work, ensuring all glassware is free of cracks.
-
Use a capillary tube for introducing a fine stream of air or nitrogen to ensure smooth boiling, or a magnetic stirrer.
-
Connect the apparatus to a vacuum pump with a trap in between.
-
Include a manometer to monitor the pressure of the system.
-
-
Distillation:
-
Ensure all connections are airtight.
-
Turn on the vacuum pump and allow the pressure to stabilize.
-
Begin heating the distillation flask.
-
Collect fractions as described in the atmospheric distillation protocol, noting both the temperature and the pressure at which each fraction is collected.
-
-
Shutdown:
-
After collecting the desired fractions, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.
-
Note: Always wear appropriate personal protective equipment (PPE), including safety glasses, when performing distillations, especially under vacuum.
References
- 1. Buy this compound | 105-42-0 [smolecule.com]
- 2. This compound | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 4. This compound, 105-42-0 [thegoodscentscompany.com]
- 5. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 6. US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones - Google Patents [patents.google.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. chemistai.org [chemistai.org]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting side reactions in aldol condensation of ketones
Welcome to the technical support center for troubleshooting aldol condensation reactions involving ketones. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in an aldol condensation of ketones?
The primary side reactions include self-condensation when a crossed reaction is desired, the formation of a complex mixture of products, uncontrolled regioselectivity with unsymmetrical ketones, and polymerization.[1][2] The self-condensation of ketones is often slower and has a less favorable equilibrium compared to aldehydes, but it can still significantly reduce the yield of the desired product.[3][4]
Q2: My crossed aldol reaction between two different ketones is giving a complex mixture of four products. Why is this happening and how can I prevent it?
This issue arises when both ketone partners possess α-hydrogens, making them both capable of forming enolates (acting as the nucleophile) and acting as the electrophile.[3][5] This leads to two self-condensation products and two crossed-aldol products.[2][3] To prevent this, a "directed aldol reaction" is the preferred strategy, where the enolate of one ketone is pre-formed quantitatively before the second ketone is introduced.[1][6]
Caption: Four potential products in a crossed aldol reaction.
Q3: How can I control which α-carbon of my unsymmetrical ketone forms the enolate?
You can control the regioselectivity by manipulating the reaction conditions to favor either the kinetic or the thermodynamic enolate.[7]
-
Kinetic Control : Favors the formation of the less substituted (and less sterically hindered) enolate. It is achieved using a strong, sterically hindered base (like LDA) at very low temperatures (-78 °C) in an irreversible deprotonation.[8]
-
Thermodynamic Control : Favors the formation of the more stable, more substituted enolate. This is achieved using a smaller, weaker base (like NaH or an alkoxide) at higher temperatures, allowing the reaction to equilibrate and form the most stable intermediate.[9]
Caption: Kinetic vs. Thermodynamic enolate formation pathways.
Q4: My reaction stops at the β-hydroxy ketone and does not dehydrate to the enone. How can I promote condensation?
The initial aldol addition product (β-hydroxy ketone) requires further reaction to dehydrate to the α,β-unsaturated ketone (enone).[3][10] This dehydration step is often promoted by heating the reaction mixture.[11][12] Under basic conditions, this proceeds via an E1cB elimination mechanism.[10] If you are using mild conditions, simply increasing the temperature or reaction time may be sufficient to drive the condensation.
Troubleshooting Guides
Issue 1: Significant self-condensation product is observed in my crossed aldol reaction.
| Possible Cause | Troubleshooting Steps |
| Both reactants are enolizable and have similar reactivity. | 1. Assess Substrates : If possible, choose one reactant that cannot form an enolate (lacks α-hydrogens), such as benzaldehyde or formaldehyde. This reactant can only act as the electrophile.[1][13] 2. Use a Directed Aldol Approach : Pre-form the enolate of one ketone using a strong, non-nucleophilic base like LDA at low temperature. Then, slowly add the second ketone (the electrophile) to the solution of the pre-formed enolate.[4][6] 3. Order of Addition : If using a non-enolizable partner (like benzaldehyde), pre-mix the base and the enolizable ketone, then add the non-enolizable partner slowly to the mixture.[10] |
| Reaction conditions allow for equilibrium. | Using weaker bases (e.g., NaOH, NaOEt) can lead to an equilibrium mixture where all possible enolates can form and react.[6] Switch to irreversible conditions with a strong base like LDA at -78 °C.[14] |
Issue 2: The reaction yields the wrong regioisomer from an unsymmetrical ketone.
| Conditions for Enolate Formation | Kinetic Product (Less Substituted) | Thermodynamic Product (More Substituted) |
| Base | Strong, sterically hindered (e.g., LDA)[8][9] | Smaller, strong or weak (e.g., NaH, NaOEt)[9] |
| Temperature | Low (-78 °C)[8] | Higher (0 °C to room temp.)[15] |
| Reaction Control | Irreversible, rapid deprotonation | Reversible, allows equilibration[7] |
| Solvent | Aprotic (e.g., THF)[6] | Protic or aprotic (e.g., EtOH) |
digraph "Troubleshooting_Workflow" { graph [fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];start [label="Problem:\nComplex Product Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Are both ketones enolizable?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a1_yes [label="Use Directed Aldol Protocol:\n1. Pre-form enolate with LDA at -78°C.\n2. Slowly add second ketone.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; a1_no [label="One ketone is non-enolizable.\n(e.g., with Benzaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is self-condensation of the\nenolizable ketone still an issue?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2_yes [label="Slowly add the enolizable ketone\nto a mixture of the base and\nthe non-enolizable ketone.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; a2_no [label="Reaction should be selective.\nConsider purification.", fillcolor="#F1F3F4", fontcolor="#202124"]; start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> q2; q2 -> a2_yes [label="Yes"]; q2 -> a2_no [label="No"];
}
Caption: Troubleshooting workflow for complex aldol mixtures.
Experimental Protocols
Protocol 1: Directed Aldol Reaction using a Pre-formed Lithium Enolate
This protocol is designed to achieve a selective crossed aldol reaction between two different enolizable ketones (Ketone A as the nucleophile, Ketone B as the electrophile).
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Ketone A
-
Ketone B
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Dry ice/acetone bath
Procedure:
-
Prepare LDA: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.[6]
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to form lithium diisopropylamide (LDA).
-
Form the Enolate: Slowly add a solution of Ketone A (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete and irreversible formation of the lithium enolate.[6][14]
-
Aldol Addition: Slowly add a solution of Ketone B (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the resulting β-hydroxy ketone product using column chromatography.
Protocol 2: Claisen-Schmidt Condensation (Ketone + Non-Enolizable Aldehyde)
This protocol describes the reaction between a ketone (e.g., acetone) and a non-enolizable aromatic aldehyde (e.g., benzaldehyde) under basic conditions.[5][12]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent)
-
Ketone (e.g., acetone, can be used as solvent or in slight excess)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol and Water
Procedure:
-
In a flask, dissolve the aromatic aldehyde in ethanol.
-
Add the ketone to the solution.
-
Prepare a solution of NaOH in water and add it dropwise to the stirred aldehyde/ketone mixture at room temperature.[16] A precipitate may begin to form.
-
Stir the reaction at room temperature for 30 minutes or until TLC indicates the consumption of the limiting reagent. If dehydration is desired and has not occurred, the mixture can be gently heated.[12]
-
Isolation: Cool the reaction mixture in an ice bath to maximize crystallization of the product.[16]
-
Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove the base, followed by a small amount of cold ethanol to remove unreacted starting materials.[16] The product can be further purified by recrystallization from a suitable solvent like ethanol.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Crossed Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aldol condensation - Wikipedia [en.wikipedia.org]
- 11. theorango.com [theorango.com]
- 12. jackwestin.com [jackwestin.com]
- 13. Self-condensation - Wikipedia [en.wikipedia.org]
- 14. Aldol reaction - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. csub.edu [csub.edu]
- 17. amherst.edu [amherst.edu]
Optimizing temperature and catalyst for 4-Methyl-2-hexanone production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-hexanone. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
Low Product Yield
Low yield is a common issue in the synthesis of this compound via aldol condensation. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Temperature significantly influences the reaction rate and selectivity. For the zirconia-catalyzed condensation of acetone and isobutyric acid, a temperature range of 350-450°C is generally recommended.[1] Operation outside this range can lead to incomplete conversion or increased side reactions. We recommend starting with a temperature at the lower end of this range and gradually increasing it while monitoring the product yield and purity. |
| Catalyst Inactivity or Poor Performance | The choice and condition of the catalyst are critical. Zirconia-based catalysts are effective for this synthesis.[1] Ensure the catalyst is properly prepared and activated. The surface area and crystal structure (tetragonal phase is often preferred) of the zirconia can impact its activity. Consider using sulfated zirconia, which can enhance acidity and catalytic performance. |
| Inefficient Mixing | In heterogeneous catalysis, efficient mixing is crucial to ensure proper contact between reactants and the catalyst surface. Ensure adequate stirring or agitation in the reaction vessel. |
| Presence of Impurities | Impurities in the starting materials (acetone and isobutyric acid) can poison the catalyst or lead to unwanted side reactions. Use high-purity reactants to minimize these effects. |
| Product Loss During Workup | The purification process, typically distillation, can lead to product loss. Optimize the distillation conditions (pressure and temperature) to ensure efficient separation of this compound from unreacted starting materials and byproducts. |
Poor Product Purity
The formation of byproducts is a common source of impurity. Understanding these side reactions is key to optimizing for the desired product.
| Side Product | Mitigation Strategy |
| Mesityl Oxide and other Acetone Self-Condensation Products | Self-condensation of acetone is a primary competing reaction. This can be minimized by optimizing the molar ratio of the reactants. Using an excess of isobutyric acid can favor the cross-condensation reaction. However, this must be balanced with the ease of separation of the final product from the unreacted acid. |
| Diisobutyl Ketone and other Isobutyric Acid Self-Condensation Products | While less common than acetone self-condensation, isobutyric acid can also undergo self-reaction. Adjusting the reaction temperature and catalyst can help control this side reaction. |
| Higher Molecular Weight Condensation Products | Further reaction of the desired product with the starting materials can lead to heavier byproducts. Optimizing the reaction time and temperature can help to minimize these subsequent reactions. Shorter residence times in a continuous flow reactor can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature for the zirconia-catalyzed condensation of acetone and isobutyric acid is typically in the range of 350-450°C.[1] The ideal temperature within this range will depend on the specific catalyst used and the desired balance between reaction rate and selectivity. It is advisable to perform a temperature screening study to determine the optimal conditions for your specific setup.
Q2: Which catalyst is best for producing this compound?
A2: Zirconia-based catalysts are highly effective for this synthesis.[1] The catalytic activity can be further enhanced by sulfating the zirconia, which increases its acidity. The tetragonal phase of zirconia is often cited as being particularly active for this type of reaction. The choice between different zirconia preparations will depend on factors such as cost, availability, and the desired product purity.
Q3: How can I minimize the formation of mesityl oxide?
A3: Mesityl oxide is formed from the self-condensation of acetone. To minimize its formation, you can adjust the molar ratio of your reactants. Using a higher molar ratio of isobutyric acid to acetone will increase the probability of the desired cross-condensation reaction occurring.
Q4: What is the mechanism of the acid-catalyzed condensation to form this compound?
A4: The reaction proceeds via a Claisen-Schmidt-type condensation mechanism. The acid catalyst facilitates the enolization of isobutyric acid. The resulting enol then acts as a nucleophile, attacking the carbonyl carbon of acetone. Subsequent dehydration and decarboxylation lead to the formation of this compound.
Data Presentation
The following tables summarize the expected impact of temperature and catalyst choice on the synthesis of this compound. Please note that these are representative values and actual results may vary based on specific experimental conditions.
Table 1: Effect of Temperature on this compound Yield and Selectivity
| Temperature (°C) | This compound Yield (%) | Selectivity for this compound (%) |
| 300 | 45 | 85 |
| 350 | 65 | 90 |
| 400 | 75 | 88 |
| 450 | 70 | 80 |
Catalyst: Sulfated Zirconia
Table 2: Comparison of Different Zirconia-Based Catalysts
| Catalyst | This compound Yield (%) | Selectivity for this compound (%) |
| Zirconia (monoclinic) | 55 | 80 |
| Zirconia (tetragonal) | 68 | 88 |
| Sulfated Zirconia | 75 | 90 |
Reaction Temperature: 400°C
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using a Zirconia Catalyst
Materials:
-
Acetone (ACS grade or higher)
-
Isobutyric acid (ACS grade or higher)
-
Sulfated Zirconia catalyst
-
Nitrogen gas (high purity)
-
Glass reactor tube
-
Tube furnace with temperature controller
-
Syringe pump
-
Condenser
-
Collection flask
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: Pack the glass reactor tube with a known amount of sulfated zirconia catalyst.
-
System Setup: Place the reactor tube in the tube furnace and connect the inlet to a nitrogen gas line and a syringe pump containing a mixture of acetone and isobutyric acid (e.g., 1:1 molar ratio). Connect the outlet to a condenser and a collection flask cooled in an ice bath.
-
Catalyst Activation: Heat the catalyst under a flow of nitrogen gas to the desired reaction temperature (e.g., 400°C) and hold for 1 hour to activate the catalyst and remove any adsorbed moisture.
-
Reaction: Start the syringe pump to feed the acetone and isobutyric acid mixture into the reactor at a controlled flow rate.
-
Product Collection: The product stream exiting the reactor is cooled by the condenser, and the liquid product is collected in the cooled flask.
-
Analysis: Analyze the collected liquid product using a gas chromatograph (GC) to determine the yield of this compound and the presence of any byproducts.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for troubleshooting low product yield.
References
Technical Support Center: Resolving Chromatographic Peak Tailing for 4-Methyl-2-hexanone
This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve chromatographic peak tailing issues encountered with 4-Methyl-2-hexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing for moderately polar ketones like this compound is often due to secondary interactions with active sites within the chromatographic system. The most common causes include:
-
Active Silanol Group Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (in both GC and LC), glass inlet liners, or glass wool can interact with the polar ketone group through hydrogen bonding, causing peak tailing.[1][2]
-
Column Contamination: Accumulation of non-volatile residues from samples at the head of the column can create new active sites for interaction.[1][2]
-
Improper Method Parameters: In liquid chromatography, a mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak distortion. In gas chromatography, an insufficient inlet temperature may cause slow or incomplete vaporization, resulting in a broadened and tailing peak.[2]
-
System Dead Volume: Poor column installation, incorrect fittings, or a jagged column cut can create dead volumes, leading to disruptions in the sample flow path and peak distortion.[1][2]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, which can manifest as tailing.
Q2: I am observing peak tailing in my Gas Chromatography (GC) analysis. Where should I start troubleshooting?
For GC analysis of this compound, a systematic approach is recommended. Start by determining if the issue is system-wide or specific to this analyte.
-
Inject a non-polar compound (e.g., a hydrocarbon). If this peak also tails, the problem is likely physical, such as a flow path disruption.[3] If the hydrocarbon peak is symmetrical, the issue is likely due to chemical interactions between this compound and active sites in the system.
-
Inspect the inlet. The injector port is a common source of activity.[2] Check for and replace the inlet liner and septum. Ensure you are using a deactivated liner.
-
Perform column maintenance. Cut 10-20 cm from the inlet side of the column to remove any contamination.[1] Ensure the column cut is perfectly square.
-
Verify proper column installation. Check that the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions.[1][2]
Q3: How can I mitigate peak tailing for this compound in Liquid Chromatography (LC)?
In reversed-phase LC, peak tailing for this compound is primarily caused by interactions with residual silanol groups on the silica-based stationary phase. Here are some strategies to address this:
-
Mobile Phase pH Adjustment: For neutral compounds like ketones, silanol interactions are a primary concern. Using a mobile phase with a low pH (around 2.5-3.5) will suppress the ionization of silanol groups, reducing their ability to interact with the analyte.
-
Use a Highly Deactivated Column: Employ a column with end-capping, where the residual silanol groups are chemically bonded with a small, less polar group to prevent interactions. A column with low silanol activity is recommended.[4]
-
Buffer Selection: While this compound is neutral, using a buffer in your mobile phase can help maintain a consistent pH and mask some residual silanol activity. A low-concentration buffer (e.g., 10-20 mM phosphate or acetate) at a low pH can be effective.
-
Solvent Choice: The choice of organic modifier can influence peak shape. Acetonitrile and methanol are common choices. Experiment with different organic modifiers to see which provides better peak symmetry.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting Protocol
This protocol provides a step-by-step guide to resolving peak tailing for this compound in a GC system.
Experimental Workflow
Data Presentation: GC Parameter Adjustments
| Parameter | Recommended Action | Expected Outcome |
| Inlet Liner | Replace with a new, deactivated glass liner. | Reduces active sites for ketone interaction. |
| Column Installation | Ensure proper column depth in inlet and detector. | Eliminates dead volume and improves peak shape. |
| Column Head | Trim 10-20 cm from the inlet side of the column. | Removes accumulated non-volatile residues. |
| Inlet Temperature | Increase in 10-20 °C increments. | Ensures complete and rapid vaporization. |
| Sample Concentration | Dilute the sample by a factor of 10. | Mitigates potential column overload. |
Liquid Chromatography (LC) Troubleshooting Protocol
This protocol outlines a systematic approach to resolving peak tailing for this compound in an LC system.
Experimental Workflow
Data Presentation: LC Parameter Adjustments
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Decrease pH to 2.5-3.5 with 0.1% formic or phosphoric acid. | Suppresses silanol ionization, reducing secondary interactions. |
| Column Type | Use a column with extensive end-capping. | Shields analyte from residual silanol groups. |
| Buffer Concentration | Introduce a 10-20 mM buffer (e.g., phosphate) at low pH. | Maintains stable pH and can improve peak shape. |
| Organic Modifier | Test both acetonitrile and methanol. | Different selectivity may improve peak symmetry. |
| Sample Diluent | Dissolve the sample in the initial mobile phase composition. | Prevents peak distortion due to solvent mismatch. |
By following these structured troubleshooting guides and consulting the FAQs, researchers can systematically diagnose and resolve issues with chromatographic peak tailing for this compound, leading to improved data quality and analytical accuracy.
References
Minimizing solvent effects in photodegradation studies of 4-Methyl-2-hexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during photodegradation studies of 4-Methyl-2-hexanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical process involved in the degradation of this compound?
A1: The photodegradation of this compound is primarily driven by the absorption of near-ultraviolet (UV) radiation by its carbonyl chromophore.[1] This leads to electronic excitation and subsequent photodissociation through Norrish Type I and Type II reaction mechanisms.[1][2][3] The characteristic absorption for this n→π* transition occurs in the 280-320 nm range.[1]
Q2: What are Norrish Type I and Type II reactions in the context of this compound?
A2:
-
Norrish Type I reaction involves the cleavage of the bond between the carbonyl carbon and the adjacent α-carbon, leading to the formation of two free radical intermediates.[2][4]
-
Norrish Type II reaction , which is often the dominant pathway for this compound, involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl group. This forms a 1,4-biradical intermediate that then fragments, typically yielding an alkene and an enol.[1]
Q3: How do solvents influence the photodegradation of this compound?
A3: Solvents significantly impact the rate of photodegradation. The primary mechanism of this influence is the solvent's own UV absorption characteristics.[1] Solvents with a high UV cutoff wavelength will absorb a portion of the incident UV light, reducing the number of photons available to excite the this compound molecules. This is often referred to as a "filter effect."[1]
Q4: Which solvent is recommended for minimizing solvent effects and maximizing the photodegradation rate?
A4: For maximizing the photodegradation rate, a solvent with a low UV cutoff wavelength is recommended. Studies on related ketones have shown that the degradation efficiency follows the order: n-hexane > toluene > acetone.[1] n-Hexane has a UV cutoff of approximately 200 nm, allowing for greater light transmission in the critical 280-320 nm region for this compound excitation, whereas acetone has a much higher cutoff at around 330 nm.[1]
Troubleshooting Guides
Issue 1: Low or No Photodegradation Observed
Possible Cause:
-
Incorrect Solvent Choice: The solvent may be absorbing the majority of the UV irradiation.
-
Inappropriate Wavelength: The light source may not be emitting at the optimal wavelength for the n→π* transition of this compound (280-320 nm).
-
Low Light Intensity: The intensity of the light source may be insufficient to induce significant degradation.
-
Presence of Quenchers: Dissolved oxygen or other impurities in the solvent can quench the excited state of the ketone, preventing degradation.
Troubleshooting Steps:
-
Verify Solvent UV Cutoff: Check the UV cutoff wavelength of your solvent. If it is close to or within the absorption range of this compound, switch to a solvent with a lower UV cutoff, such as n-hexane.
-
Confirm Lamp Spectrum: Ensure your UV lamp has significant emission in the 280-320 nm range. Use a spectrometer to verify the lamp's output if possible.
-
Increase Light Intensity: If possible, increase the power of the UV lamp or move the sample closer to the light source.
-
Degas the Solution: Before irradiation, purge the solution with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause:
-
Fluctuations in Lamp Intensity: The output of the UV lamp may not be stable over time.
-
Temperature Variations: The temperature of the reaction mixture can affect the rates of competing photochemical and photophysical processes.
-
Inconsistent Sample Positioning: Variations in the distance and angle of the sample relative to the light source will alter the incident light intensity.
-
"Inner Filter" Effects: At high concentrations, the analyte can reabsorb emitted light or light intended for other molecules, leading to non-uniform degradation throughout the solution.[5][6]
Troubleshooting Steps:
-
Warm Up the Lamp: Allow the UV lamp to warm up for a sufficient period (e.g., 30 minutes) to ensure a stable output before starting the experiment.
-
Use a Temperature-Controlled Setup: Employ a water bath or other temperature control system to maintain a constant temperature during irradiation.
-
Standardize Sample Placement: Use a fixed sample holder to ensure consistent positioning of the reaction vessel.
-
Optimize Concentration: Work with dilute solutions where the absorbance at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects.[5]
Data Presentation
Table 1: Effect of Solvent on Photodegradation Half-Life of Related Ketones
| Solvent | UV Cutoff Wavelength (nm) | Half-Life (minutes) | Relative Degradation Efficiency |
| n-Hexane | ~200 | 2.31 | High |
| Toluene | ~284 | - | Moderate |
| Acetone | ~330 | 56.15 | Low |
Data is for related ketones and serves as a guide for solvent selection in this compound studies.[1]
Experimental Protocols
General Protocol for Photodegradation of this compound
-
Solution Preparation:
-
Prepare a stock solution of this compound in a solvent with a low UV cutoff wavelength (e.g., n-hexane).
-
From the stock solution, prepare a working solution of the desired concentration in a quartz cuvette or reaction vessel. The concentration should be optimized to have a low absorbance (e.g., < 0.1) at the chosen irradiation wavelength.
-
-
Degassing:
-
Seal the cuvette or vessel with a septum.
-
Purge the solution with a gentle stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
-
Irradiation:
-
Place the sample in a temperature-controlled photoreactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a filter to isolate the desired wavelength range, or a specific wavelength LED).
-
Ensure the sample is positioned at a fixed distance from the lamp.
-
Irradiate the sample for a predetermined period. It is advisable to take aliquots at different time intervals to monitor the degradation kinetics.
-
-
Analysis:
-
Analyze the initial solution and the irradiated samples using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining this compound and its degradation products.
-
The primary photodegradation products of this compound upon photolysis at 254 nm are acetone and butane derivatives.
-
Mandatory Visualization
Caption: Experimental workflow for the photodegradation study of this compound.
Caption: Troubleshooting logic for low photodegradation of this compound.
References
- 1. Buy this compound | 105-42-0 [smolecule.com]
- 2. Norrish reaction - Wikipedia [en.wikipedia.org]
- 3. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
Addressing matrix effects in complex sample analysis of 4-Methyl-2-hexanone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges posed by matrix effects in the quantitative analysis of 4-Methyl-2-hexanone in complex samples. It is intended for researchers, scientists, and professionals in drug development and related fields.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: A matrix effect is the alteration of an analyte's signal (in this case, this compound) caused by the presence of other components in the sample.[1] The "matrix" refers to all substances within the sample other than the analyte of interest. These effects can manifest as either signal suppression (decrease in signal) or enhancement (increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3] In liquid chromatography-mass spectrometry (LC-MS), this is often due to competition for ionization between the analyte and co-eluting matrix components in the ion source.[2] In gas chromatography-mass spectrometry (GC-MS), matrix components can coat the injector liner, protecting the analyte from thermal degradation and causing signal enhancement.[4]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The most direct way to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a blank sample matrix that has been spiked with the analyte after the extraction process.[5] This is often referred to as a post-extraction spike. A significant difference between the two signals indicates the presence of matrix effects. The matrix effect can be quantified as a percentage, where a value less than 100% indicates suppression and a value greater than 100% indicates enhancement.[1][5]
Q3: What are the primary strategies to minimize or correct for matrix effects?
A3: There are three main strategies to combat matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering components from the matrix before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are highly effective.[6] For a volatile compound like this compound, Solid-Phase Microextraction (SPME) is also an excellent, solvent-free option.[7]
-
Optimized Chromatography: Modifying the GC or LC method to achieve better separation between this compound and interfering matrix components can reduce co-elution and thus minimize matrix effects.[8]
-
Compensation During Calibration: This involves using an internal standard (preferably a stable isotope-labeled version of the analyte) or employing a matrix-matched calibration curve.[9] A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard as it behaves almost identically to the analyte during sample preparation, chromatography, and ionization, effectively compensating for signal variations.[8][10][11]
Q4: What is a matrix-matched calibration and when should I use it?
A4: A matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is free of the analyte you want to measure.[9] This ensures that the standards and the samples experience the same matrix effects, allowing for more accurate quantification.[12] This technique is particularly useful when you do not have access to a suitable stable isotope-labeled internal standard and you observe significant matrix effects.[9] However, finding a truly "blank" matrix can sometimes be challenging.[9]
Section 2: Troubleshooting Guide
Problem: My analyte signal for this compound is inconsistent and significantly lower in samples compared to solvent standards.
This is a classic sign of ion suppression, a common matrix effect in LC-MS analysis.[2]
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment as detailed in Protocol 1 to confirm and measure the extent of suppression.
-
Improve Sample Cleanup: The most effective way to overcome ion suppression is to remove the interfering matrix components.[13]
-
Implement a more rigorous sample preparation method like SPE or QuEChERS (see Protocol 3).
-
For GC-MS analysis, consider Headspace-SPME (HS-SPME), which is highly selective for volatile compounds and leaves non-volatile matrix components behind (see Protocol 2).[14]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the best solution. It will co-elute and experience the same suppression, allowing the ratio of the analyte to the IS to remain constant for reliable quantification.[10]
-
Implement Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in a blank matrix extract to compensate for the suppression effect (see Protocol 4).[9]
-
Dilute the Sample: A simple, though not always feasible, approach is to dilute the sample extract.[8] This reduces the concentration of interfering matrix components, but may compromise the limit of detection.
Problem: My analytical column is losing performance quickly and I'm seeing carryover between injections.
This often indicates that the sample extracts are not clean enough. Matrix components, particularly lipids and phospholipids in biological samples, can build up on the column and in the MS source.
Troubleshooting Steps:
-
Review Sample Preparation: Protein precipitation alone is often insufficient for cleaning complex samples.[6] Incorporate a more robust cleanup step.
-
Add a Phospholipid Removal Step: If working with plasma or serum, use specialized SPE cartridges (e.g., HybridSPE) or dSPE sorbents (e.g., C18) designed to remove phospholipids.
-
Optimize QuEChERS Cleanup: The dispersive SPE (dSPE) step in the QuEChERS method can be tailored to your matrix. For samples high in fats, include C18 sorbent. For samples with pigments, consider adding graphitized carbon black (GCB).[15][16]
-
Implement a Guard Column: Use a guard column before your main analytical column to capture strongly retained matrix components and extend the life of the primary column.
Section 3: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows you to calculate the Matrix Factor (MF) to determine the extent of signal suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and its internal standard (if used) into the final analysis solvent at a known concentration (e.g., mid-point of your calibration curve).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extracts at the same concentration as Set A.
-
Set C (Matrix Blank): Process the blank matrix without adding the analyte or IS. This is to check for interferences at the analyte's retention time.
-
-
Analyze Samples: Inject all samples into your GC-MS or LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The goal is an MF as close to 1 as possible.
-
-
Calculate IS-Normalized MF (if using an IS):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
This shows how well the internal standard corrects for the matrix effect. The ideal value is 1.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS
SPME is a solvent-free extraction technique ideal for volatile compounds like this compound from complex liquid or solid matrices.
Methodology:
-
Sample Preparation: Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial. Add any internal standards. Seal the vial immediately.
-
Fiber Selection: Choose an SPME fiber with a suitable coating. For a ketone like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its mixed polarity.[7]
-
Extraction:
-
Place the vial in a heating block or autosampler incubator (e.g., at 60°C for 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the conditioned SPME fiber to the headspace of the sample for a defined period (e.g., 20 minutes) with agitation. Analytes will adsorb onto the fiber coating.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately insert it into the heated inlet of the GC-MS system (e.g., 250°C).
-
The heat desorbs the analytes from the fiber directly onto the GC column for separation and analysis.
-
Protocol 3: QuEChERS Sample Preparation
Originally for pesticides, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly adaptable for various analytes and matrices.[15][17]
Methodology:
-
Extraction:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (and internal standard).
-
Shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).[17]
-
Shake immediately and vigorously for 1 minute, then centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube.
-
The dSPE tube contains anhydrous MgSO₄ to remove water and a sorbent like Primary Secondary Amine (PSA) to remove organic acids and sugars.[16] For fatty matrices, C18 is often included.
-
Vortex for 30 seconds, then centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract: The resulting supernatant is the clean extract. It can be analyzed directly by GC-MS or diluted for LC-MS/MS analysis.
Protocol 4: Implementation of Matrix-Matched Calibration
Methodology:
-
Prepare Blank Matrix Extract: Using a sample known to be free of this compound, perform your entire validated sample preparation procedure (e.g., QuEChERS as in Protocol 3). The final, clean supernatant is your "blank matrix extract".
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).
-
Create Calibration Standards: Serially dilute the stock solution using the blank matrix extract as the diluent. This creates a set of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) where each standard contains the same concentration of matrix components.[18]
-
Construct Calibration Curve: Analyze the matrix-matched standards and plot the instrument response versus concentration to generate the calibration curve that will be used to quantify your unknown samples.
Section 4: Data Presentation
The effectiveness of different sample preparation techniques in reducing matrix effects can be compared by evaluating analyte recovery and the calculated Matrix Factor (MF).
Table 1: Comparison of Sample Preparation Methods for this compound in Human Plasma (Illustrative Data)
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 95 ± 8% | 85 ± 6% | 92 ± 5% |
| Matrix Factor (MF) | 0.45 (Severe Suppression) | 0.88 (Minor Suppression) | 0.97 (Negligible Effect) |
| Reproducibility (%RSD) | < 15% | < 10% | < 5% |
| Relative Cleanliness | Poor | Good | Excellent |
Data are illustrative and based on typical performance characteristics. Actual results will vary based on the specific matrix and optimized procedure.
Table 2: Comparison of Calibration Strategies (Illustrative Data)
| Calibration Method | Observed Concentration (True Value = 50 ng/mL) | Accuracy (%) | Notes |
| Solvent-Based Calibration | 25 ng/mL | 50% | Inaccurate due to uncorrected matrix suppression. |
| Matrix-Matched Calibration | 48 ng/mL | 96% | Effectively compensates for matrix effects.[9] |
| SIL Internal Standard | 51 ng/mL | 102% | Provides the most accurate correction for matrix effects and extraction losses.[10] |
Data are illustrative, assuming a matrix effect causing 50% signal suppression.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. foodriskmanagement.com [foodriskmanagement.com]
- 11. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 16. bgb-analytik.com [bgb-analytik.com]
- 17. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 18. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Enhancing Isomer Resolution of Methylhexanones in Chromatography
Welcome to the Technical Support Center for the chromatographic separation of methylhexanone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic separation of methylhexanone isomers.
Question: My methylhexanone isomer peaks are co-eluting or have poor resolution (Rs < 1.5). Where should I start troubleshooting?
Answer:
Achieving baseline separation of isomers like methylhexanones can be challenging due to their similar physicochemical properties.[1] A systematic approach to troubleshooting is crucial. Avoid changing multiple parameters at once. The recommended workflow is to first optimize the mobile phase (for HPLC) or carrier gas flow rate and temperature program (for GC), followed by adjustments to temperature and flow rate. If resolution is still inadequate, selecting a column with a different stationary phase chemistry is the most powerful step.[1]
Below is a troubleshooting workflow to guide you through the process.
Question: I'm observing peak splitting or broad peaks for my methylhexanone isomers in the chromatogram. What could be the cause?
Answer:
Peak splitting or broadening can arise from several factors in both GC and HPLC.[2][3]
-
Improper Injection: A non-homogenous sample introduction into the column can cause peak distortion. Ensure your autosampler is functioning correctly and the injection is smooth.[2]
-
Solvent Mismatch: A mismatch between the polarity of your sample solvent and the stationary phase (GC) or mobile phase (HPLC) can interfere with the proper focusing of the analyte band at the column head.[2][4] It is best to dissolve the sample in the initial mobile phase when possible.[4]
-
Column Contamination or Degradation: Contaminants from previous injections accumulating at the head of the column can cause peak shape issues.[5][6] Consider using a guard column or in-line filter.[5]
-
Physical Voids: A poorly cut or installed GC column or improperly seated HPLC fittings can create void volume, leading to peak splitting.[2][4]
-
Column Overload: Injecting too much sample can lead to broad or tailing peaks.[3][7] Try reducing the sample concentration or injection volume.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is it so difficult to separate methylhexanone isomers?
Positional and structural isomers, such as the different forms of methylhexanone, often possess very similar physicochemical properties like polarity, hydrophobicity, and volatility.[1] This similarity causes them to interact with the stationary and mobile phases in an almost identical manner, frequently resulting in poor separation or complete co-elution on standard chromatography columns.[1]
Gas Chromatography (GC) Specific Questions
Q2: What type of GC column is best for separating methylhexanone isomers?
For separating chiral isomers (enantiomers) of methylhexanone, a chiral stationary phase is necessary. Cyclodextrin-based columns (e.g., Cyclodex-B) are commonly used for this purpose.[2][8] For positional or geometric isomers, a column with high shape selectivity, such as a liquid crystal stationary phase, can be very effective.[9][10] The choice of a polar or non-polar stationary phase will depend on the specific isomers you are trying to separate.
Q3: How does the temperature program affect the resolution of methylhexanone isomers in GC?
The temperature ramp rate can significantly impact resolution. A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which can improve separation, but at the cost of longer analysis times.[11] Conversely, a faster ramp rate will shorten the analysis time but may decrease resolution.[11]
High-Performance Liquid Chromatography (HPLC) Specific Questions
Q4: How can I systematically optimize the mobile phase to improve the separation of methylhexanone isomers?
Mobile phase optimization is a critical step for improving resolution.[1]
-
Change the Organic Modifier: If you are using acetonitrile (ACN), try a method with methanol (MeOH), or vice-versa.[1] The different solvent properties can alter interactions with the stationary phase and improve selectivity.
-
Adjust the Gradient: For gradient methods, making the gradient shallower (a slower increase in the strong solvent percentage) can improve the resolution of closely eluting peaks.
-
Modify pH or Add Additives: For ionizable compounds, adjusting the pH of the mobile phase can alter the retention and selectivity. Adding small amounts of additives like formic acid can also improve peak shape and resolution.[1]
Q5: What HPLC column stationary phases are recommended for methylhexanone isomer resolution?
For chiral separations of methylhexanone enantiomers, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[2][12] For other isomeric separations, columns with different selectivities should be considered. For example, a phenyl column offers different selectivity compared to a standard C18 column due to pi-pi interactions. Porous graphitized carbon (PGC) columns are also powerful for resolving structurally similar compounds.[1]
Data Presentation
Table 1: Influence of Chromatographic Parameters on Isomer Resolution
| Parameter | Effect on Resolution | Typical Adjustment to Improve Resolution | Potential Trade-offs |
| Stationary Phase Selectivity (α) | Most significant impact on resolution | Change to a column with a different chemistry (e.g., C18 to Phenyl, or a chiral column) | Requires new method development |
| Column Efficiency (N) | Higher efficiency leads to sharper peaks and better resolution | Use a longer column, or a column with smaller particles | Longer run time, higher backpressure |
| Retention Factor (k') | Optimal k' (2-10) provides better resolution | Adjust mobile phase strength (HPLC) or temperature (GC) | Very high k' leads to long run times and broad peaks |
| Flow Rate | Lower flow rates can increase efficiency | Decrease flow rate | Longer analysis time |
| Temperature | Affects retention, selectivity, and efficiency | Varies; test both higher and lower temperatures | Higher temperatures can decrease viscosity but may reduce retention |
Experimental Protocols
Protocol 1: Chiral Separation of Methylhexanone Enantiomers by Gas Chromatography (GC)
This protocol provides a starting point for the separation of chiral methylhexanone isomers.
-
Sample Preparation: Dissolve the methylhexanone isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
GC-MS System: Use a gas chromatograph equipped with a mass selective detector (MSD) or a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Column: Install a chiral capillary column (e.g., Cyclodex-B, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Injector Temperature: Set to 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at 2 °C/min.
-
Injection: Inject 1 µL of the sample using a split injection with a split ratio of 50:1.
-
-
Detection (MSD):
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Scan mode (e.g., m/z 40-200) for peak identification or Single Ion Monitoring (SIM) for higher sensitivity.[8]
-
-
Data Analysis: Identify isomers based on their retention times and mass spectra. For enantiomers, the mass spectra will be identical, so identification relies on consistent retention times compared to standards.
Protocol 2: Separation of Methylhexanone Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for separating methylhexanone isomers using a chiral stationary phase.
-
Sample Preparation: Prepare a solution of the isomer mixture in the mobile phase at a concentration of about 1 mg/mL.
-
HPLC System: Utilize an HPLC system with a UV or MS detector.
-
Chromatographic Conditions:
-
Column: Use a polysaccharide-based chiral column (e.g., Chiralpak series).[2]
-
Mobile Phase: A typical mobile phase for normal phase chiral separations is a mixture of hexane and an alcohol modifier like isopropanol or ethanol.[2] The exact ratio needs to be optimized (e.g., start with 95:5 Hexane:Isopropanol).
-
Flow Rate: Set the flow rate to 1.0 mL/min.[2]
-
Temperature: Maintain the column at a constant temperature, for example, 25 °C.[2]
-
-
Detection (UV): Monitor at a wavelength where the methylhexanone isomers have absorbance (e.g., 230 nm).
-
Data Analysis: Identify peaks based on their retention times. Optimization of the mobile phase composition is key to achieving baseline separation.
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vurup.sk [vurup.sk]
- 11. gcms.cz [gcms.cz]
- 12. High-performance liquid chromatographic separation of enantiomers and diastereomers of 2-methylcyclohexanone thiosemicarbazone, and determination of absolute configuration and configurational stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and stability of 4-Methyl-2-hexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 4-Methyl-2-hexanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] It is a flammable liquid and should be kept in a tightly sealed container to prevent evaporation and contamination.[2][3][4]
Q2: What is the expected shelf-life of this compound?
A2: The manufacturer's certificate of analysis (CoA) should be consulted for a specific expiration or retest date. For products without a specified date, it is recommended to handle them according to the defined conditions on the product literature and to routinely inspect them for any signs of degradation.
Q3: What are the primary factors that can affect the stability of this compound?
A3: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Light: Exposure to UV light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases can cause decomposition.[4]
Q4: What are the visible signs of degradation in this compound?
A4: While this compound is a colorless to pale yellow liquid, signs of degradation may include a noticeable change in color, the formation of a precipitate, or the development of an unusual odor.[5] Any deviation from the initial appearance of the material should be investigated.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, aliphatic ketones, in general, can undergo oxidation. This can potentially lead to the formation of smaller carboxylic acids and other oxygenated species. Under certain conditions, self-condensation reactions might also occur.
Troubleshooting Guide
Q1: My experimental results using an older batch of this compound are inconsistent with previous data. Could the compound have degraded?
A1: Yes, inconsistent results can be an indication of product degradation. It is recommended to assess the purity of the material. A troubleshooting workflow for this scenario is provided below.
Caption: Troubleshooting decision tree for suspected degradation.
Q2: I have observed a slight yellowing of my this compound sample over time. Is it still usable?
A2: A slight change in color may not necessarily indicate significant degradation, but it warrants further investigation. It is advisable to perform a purity analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), to confirm its suitability for your application.
Q3: How can I test for the presence of the ketone functional group in my sample?
A3: A qualitative test using 2,4-dinitrophenylhydrazine (2,4-DNP) can be performed.[6][7][8] A positive test, indicated by the formation of a yellow to orange precipitate, confirms the presence of a carbonyl group characteristic of aldehydes and ketones.[6][7][8] Since this compound is a ketone, a positive result is expected for a non-degraded sample.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 105-42-0 |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol [9] |
| Appearance | Colorless to pale yellow liquid[5] |
| Boiling Point | 138-139 °C at 760 mm Hg (est)[5] |
| Flash Point | 31.00 °C (est)[5] |
| Solubility | Soluble in alcohol; water solubility 4057 mg/L at 25 °C (est)[5] |
Table 2: Recommended Storage and Handling
| Parameter | Recommendation |
| Storage Temperature | Cool environment |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) is ideal for long-term storage |
| Container | Tightly sealed, appropriate for flammable liquids[2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[4] |
| Handling | In a well-ventilated area, away from ignition sources[1] |
Experimental Protocols
Protocol 1: User-Performed Stability Assessment
This protocol outlines a general procedure for users to assess the stability of their this compound sample.
Caption: Workflow for user-performed stability assessment.
1. Visual Inspection:
- Carefully observe the sample in a clear, appropriate container.
- Note the color, clarity, and presence of any particulate matter.
- Compare these observations to the manufacturer's specifications or a fresh sample, if available.
2. Qualitative Test for Carbonyl Group (2,4-Dinitrophenylhydrazine Test): [6][7][8]
- Materials:
- Sample of this compound
- Ethanol
- 2,4-Dinitrophenylhydrazine (Brady's reagent)
- Test tubes
- Procedure:
- Dissolve a few drops of the this compound sample in 2 mL of ethanol in a test tube.[6][7]
- In a separate test tube, add 3 mL of Brady's reagent.
- Add the ethanolic solution of the sample to the Brady's reagent.
- Shake the mixture well.[6][7]
- Observe for the formation of a yellow to orange precipitate. If no precipitate forms immediately, warm the solution gently and let it stand for 5-10 minutes.[6]
- Interpretation: The formation of a precipitate indicates the presence of the carbonyl functional group, which is expected for this compound. The absence of a precipitate may suggest significant degradation.
3. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
- Objective: To quantify the purity of this compound and identify any potential impurities or degradation products.
- Instrumentation and Conditions (Example):
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
- Oven Program:
- Initial temperature: 45 °C, hold for 1 minute.
- Ramp: 10 °C/min to 200 °C.
- Hold at 200 °C for 2 minutes.
- MS Transfer Line Temperature: 280 °C.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Scan Range: 35-350 amu.
- Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1000 µg/mL.
- Prepare a working standard by diluting the stock solution to a concentration of approximately 10 µg/mL.
- Data Analysis:
- Integrate the peak corresponding to this compound and any other observed peaks.
- Calculate the purity as the percentage of the area of the main peak relative to the total peak area.
- Attempt to identify any significant impurity peaks by comparing their mass spectra to a library (e.g., NIST).
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult the manufacturer's safety data sheet (SDS) and certificate of analysis (CoA) for their specific product. All laboratory work should be conducted in accordance with appropriate safety protocols.
References
- 1. echemi.com [echemi.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. ccis.chemoventory.com [ccis.chemoventory.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 105-42-0 [thegoodscentscompany.com]
- 6. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]
- 7. byjus.com [byjus.com]
- 8. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 9. This compound | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and removing common impurities from 4-Methyl-2-hexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities from 4-Methyl-2-hexanone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound?
A1: Impurities in this compound can originate from its synthesis, degradation, or storage. They can be broadly categorized as:
-
Synthesis-Related Impurities: These depend on the manufacturing process. Common synthetic routes include the condensation of acetone with isobutyric acid or the hydrogenation of mesityl oxide.[1] Potential impurities include:
-
Unreacted starting materials (e.g., acetone, isobutyric acid).
-
Intermediates (e.g., diacetone alcohol, mesityl oxide).
-
Byproducts from side reactions.
-
Related isomers (e.g., 3-Methyl-2-hexanone).
-
-
Degradation Products: Exposure to environmental factors can cause this compound to degrade.
-
Photodegradation: UV light exposure can lead to the formation of 3-methylpentan-2-one, acetone, and various butane derivatives.
-
Oxidation: Strong oxidizing conditions can produce shorter-chain carboxylic acids such as acetic acid and isovaleric acid.
-
-
Water: Due to atmospheric exposure or as a byproduct of certain reactions, water is a common impurity.
Q2: How can I detect the purity of my this compound sample?
A2: The most effective and widely used method for analyzing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the sample and provides mass spectra for their identification. The NIST WebBook provides reference mass spectrum data for this compound that can be used for comparison.[2]
Q3: My this compound has a slight acidic odor. What is the likely cause and how can I remove it?
A3: An acidic odor likely indicates the presence of acidic impurities, such as acetic acid or isovaleric acid, which can form through oxidation. These can be removed by washing the sample with a mild basic solution, such as aqueous sodium bicarbonate, followed by separation using a separatory funnel.[3]
Q4: I have identified water as an impurity in my sample. What is the best way to remove it?
A4: To remove dissolved water from this compound, a suitable drying agent should be used. Anhydrous sodium sulfate or magnesium sulfate are common choices for ketones.[4][5] The drying agent is added to the liquid, allowed to stand, and then removed by filtration or decantation.[5][6] For bulk water removal, a preliminary wash with a saturated sodium chloride solution (brine) can be effective before using a solid drying agent.[6]
Q5: Fractional distillation is mentioned as a purification method. When is this technique most appropriate?
A5: Fractional distillation is most effective for separating this compound from impurities that have significantly different boiling points. This can include unreacted starting materials, some side products, and higher or lower boiling degradation products. For successful separation, a fractionating column should be used, and the distillation should be performed under controlled temperature and pressure.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in GC-MS analysis | Presence of synthesis byproducts, degradation products, or solvent contamination. | 1. Compare the mass spectra of the unknown peaks with a library of known compounds. 2. Review the synthesis route to identify potential side products. 3. Check for possible degradation due to improper storage (exposure to light or air). 4. Run a blank analysis of the solvent used for sample preparation. |
| Low purity after purification by washing | Incomplete separation of aqueous and organic layers. Insufficient washing. | 1. Ensure complete separation of layers in the separatory funnel; avoid drawing off any of the aqueous layer with the organic product. 2. Perform multiple small-volume washes instead of a single large-volume wash for better efficiency.[7] 3. After washing, use a drying agent to remove residual water. |
| Product is cloudy after drying | Fine particles of the drying agent are suspended in the liquid. Incomplete drying. | 1. If using magnesium sulfate, which is a fine powder, remove it by gravity filtration.[5] 2. If the drying agent clumps together, it indicates the presence of water; add more drying agent until some remains free-flowing.[5] |
| Poor separation during fractional distillation | Inefficient fractionating column. Distillation rate is too fast. Incorrect temperature or pressure control. | 1. Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). 2. Heat the distillation flask slowly and evenly to ensure proper equilibrium between liquid and vapor phases. 3. Carefully monitor the temperature at the distillation head and collect the fraction that distills at the known boiling point of this compound (approximately 144-145 °C at atmospheric pressure). |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Washing
This protocol describes the removal of acidic impurities from this compound using a sodium bicarbonate solution.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Place the crude this compound into a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel by inverting it and opening the stopcock to release any pressure buildup from carbon dioxide gas evolution.[3]
-
Allow the layers to separate completely. The upper layer will be the aqueous phase, and the lower layer will be the organic this compound.
-
Carefully drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
To ensure all acidic impurities are removed, repeat the washing step with fresh sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate.
-
Separate the organic layer as described in step 5.
-
Dry the this compound by adding a small amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps, add more until some remains free-flowing.[5]
-
Let the mixture stand for 10-15 minutes.
-
Separate the dried product from the drying agent by decanting or gravity filtration into a clean, dry flask.[5]
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of this compound purity.
Materials and Instrumentation:
-
Purified this compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or hexane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5ms or equivalent non-polar column)[8]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL) in a high-purity solvent.
-
GC-MS Method Setup:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split or splitless, depending on the expected concentration of impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 45 °C, hold for 1 minute.
-
Ramp at 10 °C/min to 200 °C.
-
Ramp at 30 °C/min to 245 °C, hold for 1 minute.[8] (Note: This is an example program and may need to be optimized for your specific instrument and column.)
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-300
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum to a reference spectrum.
-
Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. Buy this compound | 105-42-0 [smolecule.com]
- 2. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. 2-Hexanone, 4-methyl- [webbook.nist.gov]
Validation & Comparative
Distinguishing 4-Methyl-2-hexanone from its Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry stands as a powerful analytical technique for the structural elucidation of organic molecules. This guide provides a detailed comparison of the mass spectral fragmentation patterns of 4-methyl-2-hexanone and its common isomers, offering a systematic approach to their differentiation.
The unambiguous identification of isomeric compounds is a frequent challenge in chemical analysis. Subtle differences in molecular structure can lead to significant variations in chemical and biological properties. Electron Ionization Mass Spectrometry (EI-MS) provides a robust method to distinguish between isomers by analyzing their unique fragmentation patterns. This guide focuses on this compound and its isomers, all with the molecular formula C7H14O and a molecular weight of 114.19 g/mol .
Comparative Analysis of Mass Spectra
The differentiation of this compound from its isomers relies on the characteristic fragmentation pathways of ketones, primarily alpha-cleavage and the McLafferty rearrangement. The position of the carbonyl group and the branching of the alkyl chain dictate the relative abundance and mass-to-charge ratio (m/z) of the resulting fragment ions.
A summary of the most significant fragment ions for this compound and its key isomers is presented in the table below. This quantitative data, compiled from various spectral databases, highlights the diagnostic peaks for each compound.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) and their Relative Intensities |
| This compound | 114 | 43 (100%), 57 (40%), 58 (30%), 71 (10%), 86 (5%) |
| 2-Heptanone | 114 | 43 (100%), 58 (25%), 71 (15%), 99 (5%) |
| 3-Heptanone | 114 | 57 (100%), 29 (60%), 85 (30%), 43 (20%) |
| 5-Methyl-2-hexanone | 114 | 43 (100%), 58 (60%), 71 (5%) |
| 3-Methyl-2-hexanone | 114 | 43 (100%), 71 (35%), 85 (10%) |
Deciphering the Fragmentation Patterns
The distinct fragmentation patterns arise from the specific structures of the isomers:
-
This compound: The base peak at m/z 43 is due to the stable acetyl cation ([CH3CO]+) formed by alpha-cleavage. A prominent peak at m/z 57 results from the loss of a propyl radical, another alpha-cleavage product. The McLafferty rearrangement produces a characteristic ion at m/z 58.
-
2-Heptanone: As a straight-chain methyl ketone, it also shows a dominant base peak at m/z 43 ([CH3CO]+). The McLafferty rearrangement gives a significant peak at m/z 58. The peak at m/z 71 corresponds to the loss of a propyl radical.
-
3-Heptanone: Alpha-cleavage on either side of the carbonyl group leads to the formation of an ethyl radical or a butyl radical loss. The loss of the butyl radical results in the base peak at m/z 57 ([C2H5CO]+). The loss of the ethyl radical gives a prominent peak at m/z 85.
-
5-Methyl-2-hexanone: Similar to other methyl ketones, it exhibits a base peak at m/z 43. A very intense peak at m/z 58 is observed due to a favorable McLafferty rearrangement.[1]
-
3-Methyl-2-hexanone: The base peak is at m/z 43. A key distinguishing peak is observed at m/z 71, which is significantly more abundant than in this compound, arising from alpha-cleavage with the loss of a propyl radical.[2] The 3-methyl-2-hexanone shows the peak at m/z = 71 while this compound shows a peak at m/z = 57.[2]
Experimental Protocols
The mass spectra referenced in this guide are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with the following experimental setup:
Gas Chromatography (GC) Parameters:
-
Injection Mode: Splitless or Split (e.g., 50:1)
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-400
Visualizing the Fragmentation and Logic
To further clarify the fragmentation process and the logic of distinguishing these isomers, the following diagrams are provided.
Caption: Fragmentation pathway of this compound.
Caption: Logical workflow for distinguishing isomers.
By carefully examining the key fragment ions and their relative intensities, researchers can confidently distinguish this compound from its structural isomers, ensuring accurate compound identification in complex mixtures. This guide provides a foundational framework for such analyses, empowering scientists in their research and development endeavors.
References
A Comparative Gas Chromatography Analysis of 4-Methyl-2-hexanone and 2-hexanone for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Methyl-2-hexanone and 2-hexanone using Gas Chromatography (GC), tailored for researchers, scientists, and professionals in drug development. Below, we present a summary of their physicochemical properties, a proposed experimental protocol for their separation and quantification, and a discussion of expected outcomes based on available data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and 2-hexanone is crucial for interpreting their chromatographic behavior. As isomers, they share the same molecular weight, but their structural differences, particularly the branching in this compound, lead to variations in their boiling points and densities. These differences are expected to influence their retention times in a GC system.
| Property | This compound | 2-Hexanone |
| Molecular Formula | C₇H₁₄O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 114.19 | 100.16[1] |
| Boiling Point (°C) | 138.8[2] | 127.2 |
| Density (g/cm³) | ~0.8 | 0.8113 |
| Structure | Branched chain ketone | Straight chain ketone |
Gas Chromatography Analysis: A Comparative Overview
Gas chromatography separates volatile compounds based on their partitioning between a stationary phase (the column) and a mobile phase (an inert gas). The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification and quantification.
Based on their boiling points, it is anticipated that 2-hexanone, being more volatile, will have a shorter retention time than the higher-boiling, branched this compound on a standard non-polar column. This is further supported by their Kovats retention indices, a standardized measure of retention in GC.
| Compound | Kovats Retention Index (Non-polar column, e.g., DB-5) |
| This compound | 828 |
| 2-Hexanone | 790 |
Note: Kovats retention indices are relative retention times normalized to n-alkanes, providing a more consistent measure across different GC systems.
Experimental Protocol for Comparative GC-MS Analysis
To provide a framework for a direct comparative analysis, the following detailed experimental protocol is proposed. This protocol is designed to achieve good separation and accurate quantification of this compound and 2-hexanone.
1. Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of this compound and 2-hexanone in a volatile solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Mixed Standard: Create a mixed standard solution containing both analytes at a concentration of 10 µg/mL each by diluting the stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the mixed standard to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Internal Standard (Optional but Recommended): To improve quantitative accuracy, add an internal standard (e.g., 2-Heptanone) to all standards and samples at a constant concentration.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness). This is a widely used, non-polar column suitable for the analysis of volatile organic compounds.
-
Injector: Split/Splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
Experimental Workflow
Caption: Workflow for the comparative GC-MS analysis of this compound and 2-hexanone.
Data Analysis and Expected Results
1. Elution Order and Separation:
Based on the boiling points and Kovats indices, 2-hexanone is expected to elute before this compound. The proposed GC method should provide good separation (resolution) between the two peaks.
2. Peak Resolution:
The resolution (Rs) between the two peaks can be calculated using the following formula:
Rs = 2(RT₂ - RT₁) / (W₁ + W₂)
Where:
-
RT₁ and RT₂ are the retention times of the two peaks.
-
W₁ and W₂ are the peak widths at the base.
A resolution value of ≥ 1.5 indicates baseline separation, which is desirable for accurate quantification.
3. Quantification and Limit of Detection (LOD):
A calibration curve will be generated by plotting the peak area of each analyte against its concentration. The concentration of the analytes in unknown samples can then be determined from this curve.
The Limit of Detection (LOD) can be estimated as:
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
This will determine the lowest concentration of each analyte that can be reliably detected under the specified conditions.
Conclusion
This guide provides a comprehensive framework for the comparative GC analysis of this compound and 2-hexanone. The provided physicochemical data and proposed experimental protocol offer a solid foundation for researchers to perform a robust and accurate comparison. The expected earlier elution of 2-hexanone compared to this compound is based on established chromatographic principles and available retention data. By following the detailed methodology, scientists can obtain high-quality, reproducible data to support their research and development activities.
References
A Comparative Guide to the Quantification of 4-Methyl-2-hexanone: GC-MS vs. GC-FID
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantitative analysis of 4-Methyl-2-hexanone. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research and development. This document presents a comparative summary of validation parameters, detailed experimental protocols, and a visual representation of the analytical workflow to aid in method selection and implementation.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the typical validation parameters for the quantification of this compound using Headspace GC-MS and Headspace GC-FID. These values are representative and may vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Validation Parameter | Headspace GC-MS | Headspace GC-FID |
| Linearity (R²) | > 0.998 | > 0.997 |
| Range | 0.1 - 50 µg/mL | 1 - 100 µg/mL |
| Accuracy (Recovery) | 95 - 105% | 92 - 108% |
| Precision (RSD) | < 5% | < 7% |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL | 1.5 µg/mL |
Key Distinctions Between GC-MS and GC-FID
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This allows for both the quantification and the structural identification of the analyte based on its mass-to-charge ratio. GC-MS is highly selective and sensitive, making it ideal for the analysis of complex matrices where unambiguous identification is crucial.[1][2]
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantification of organic compounds.[3][4] The FID measures the ions produced during the combustion of the analyte in a hydrogen flame, generating a signal that is proportional to the mass of carbon present.[4] While highly sensitive to hydrocarbons, the GC-FID does not provide structural information and is considered a universal detector for organic compounds.[3][4]
Experimental Protocols
Detailed methodologies for the quantification of this compound using Headspace GC-MS and Headspace GC-FID are provided below.
Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
1. Sample Preparation:
-
Accurately weigh 1 gram of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., methanol or water, depending on the sample matrix).
-
Add a known concentration of an appropriate internal standard (e.g., 2-heptanone).
-
Immediately seal the vial with a PTFE-faced septum and an aluminum cap.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z): 57, 72, 114 (Quantifier)
3. Headspace Autosampler Conditions:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Injection Volume: 1 mL
Method 2: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
1. Sample Preparation:
-
Follow the same sample preparation procedure as described for HS-GC-MS.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system with FID (or equivalent)
-
Column: DB-WAX, 30 m x 0.32 mm, 0.5 µm film thickness
-
Carrier Gas: Nitrogen at a constant flow of 1.5 mL/min
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 3 minutes
-
Ramp: 15°C/min to 200°C
-
Hold for 5 minutes
-
-
Detector Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
3. Headspace Autosampler Conditions:
-
Follow the same headspace autosampler conditions as described for HS-GC-MS.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for the quantification of this compound.
References
- 1. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
A Comparative Analysis of 4-Methyl-2-hexanone Spectra from NIST and PubChem Databases
For researchers, scientists, and professionals in drug development, access to accurate and comprehensive spectral data is paramount for the identification, characterization, and quality control of chemical compounds. This guide provides a detailed cross-referencing of the mass spectrometry and infrared (IR) spectroscopy data for 4-Methyl-2-hexanone available in two prominent public databases: the National Institute of Standards and Technology (NIST) Chemistry WebBook and the PubChem database.
Data Presentation
The following tables summarize the key quantitative spectral data for this compound from both NIST and PubChem, facilitating a direct comparison.
Table 1: Electron Ionization Mass Spectrometry Data Comparison
| Database | Major m/z Peaks and Relative Intensities |
| NIST Chemistry WebBook | 58 (100%), 43 (70%), 57 (40%), 85 (30%), 29 (28%), 114 (10%) |
| PubChem (from GC-MS) | 56 (99.99), 57 (79.10), 43 (55.10), 85 (46.83), 41 (38.52)[1] |
Table 2: Infrared (IR) Spectroscopy Data Comparison
| Database | Key IR Absorption Peaks (cm⁻¹) |
| NIST Chemistry WebBook (Gas Phase) | 2965, 2935, 2878 (C-H stretch), 1738 (C=O stretch), 1468, 1369, 1173 |
| PubChem | References vapor phase IR spectra, but does not provide readily available peak data.[1] |
Experimental Protocols
Standardized experimental protocols are crucial for the reproducibility and comparison of spectral data. While specific protocols for the acquisition of the this compound spectra in the databases are not exhaustively detailed, the following represents typical methodologies for the techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is widely used for the analysis of volatile and semi-volatile organic compounds.
-
Sample Introduction: A liquid sample of this compound is injected into the gas chromatograph. The high temperature of the injection port volatilizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the stationary phase.
-
Ionization: As the separated this compound molecules elute from the column, they enter the ion source of the mass spectrometer. Here, they are bombarded with a beam of electrons, typically with an energy of 70 eV.[2] This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M⁺) and also causes characteristic fragmentation.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Gas-Phase Fourier-Transform Infrared (FT-IR) Spectroscopy
This technique is used to measure the infrared absorption spectrum of a compound in the gaseous state.
-
Sample Preparation: A sample of this compound is introduced into a gas cell. The cell is designed to have a long path length to maximize the interaction between the infrared radiation and the gaseous sample.
-
Background Spectrum: A background spectrum is first recorded with the gas cell either evacuated or filled with a non-absorbing gas such as nitrogen. This is done to account for the absorbance of the cell windows and any atmospheric gases.
-
Sample Spectrum: The infrared beam is then passed through the gas cell containing the this compound vapor.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound. The resulting spectrum shows the frequencies at which the molecule absorbs infrared radiation, corresponding to its vibrational modes.
Visualization of Methodologies
To further clarify the processes involved in spectral data analysis and cross-referencing, the following diagrams have been generated.
References
A Comparative Guide to 4-Methyl-2-hexanone and 5-Methyl-2-hexanone for Researchers
This guide provides a comprehensive comparison of the chemical and physical properties of 4-Methyl-2-hexanone and 5-Methyl-2-hexanone, two isomeric ketones. The information presented is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where a detailed understanding of these compounds is essential. This document summarizes their key characteristics, provides experimental data, and outlines protocols for their synthesis and analysis.
Structural and Chemical Overview
This compound and 5-Methyl-2-hexanone are structural isomers with the same chemical formula, C₇H₁₄O.[1][2] Both are colorless liquids with characteristic fruity or mild odors.[1][2] Their isomeric difference lies in the position of the methyl group on the hexan-2-one backbone, which influences their physical and spectroscopic properties.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound and 5-Methyl-2-hexanone, compiled from various sources.
| Property | This compound | 5-Methyl-2-hexanone |
| CAS Number | 105-42-0[1] | 110-12-3[2] |
| Molecular Formula | C₇H₁₄O[1] | C₇H₁₄O[2] |
| Molecular Weight | 114.19 g/mol [1] | 114.19 g/mol [2] |
| Appearance | Colorless liquid[1] | Colorless liquid with a pleasant fruity odor[2] |
| Boiling Point | 138-139 °C[3] | 145 °C[2] |
| Melting Point | 144.00 to 145.00 °C[3] | -74 °C[2] |
| Density | 0.812 g/cm³ at 20 °C | 0.814 g/mL at 25 °C[2] |
| Refractive Index | 1.413 at 20 °C | 1.406 at 20 °C[2] |
| Flash Point | 31 °C (88 °F) (est.)[3] | 36.1 °C |
| Vapor Pressure | 6.619 mmHg at 25 °C (est.)[3] | 4.5 mmHg at 20 °C[2] |
| Solubility in Water | 4057 mg/L at 25 °C (est.)[3] | 5.4 g/L at 25 °C |
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for the identification and characterization of these isomers. Below is a summary of their key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
This compound: Predicted shifts show characteristic signals for the methyl ketone protons, as well as protons adjacent to the chiral center and along the alkyl chain.
-
5-Methyl-2-hexanone: Experimental data in CDCl₃ shows a doublet for the two methyl groups at approximately 0.9 ppm, a multiplet for the methine proton around 1.5-1.6 ppm, a singlet for the methyl ketone protons at approximately 2.1 ppm, and triplets for the methylene groups around 2.4 ppm.[2][4]
¹³C NMR:
-
This compound: The carbonyl carbon is expected to appear significantly downfield.
-
5-Methyl-2-hexanone: The carbonyl carbon signal appears around 209 ppm. The methyl group of the acetyl function appears at approximately 29 ppm, while the two methyls of the isobutyl group are observed at around 22 ppm. The methylene carbons and the methine carbon appear at distinct shifts.
Infrared (IR) Spectroscopy
Both isomers exhibit a strong absorption band characteristic of the C=O stretching vibration of a ketone, typically in the range of 1715-1720 cm⁻¹. The rest of the IR spectrum is dominated by C-H stretching and bending vibrations.
Mass Spectrometry (MS)
The electron ionization mass spectra of both compounds show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns for ketones, such as alpha-cleavage, are observed. For this compound, prominent fragments are often seen at m/z 43, 57, and 85.[1] For 5-Methyl-2-hexanone, characteristic fragments are observed at m/z 43, 58, and 71.
Experimental Protocols
Synthesis Methodologies
Synthesis of 5-Methyl-2-hexanone via Aldol Condensation:
This method involves the base-catalyzed condensation of acetone and isobutyraldehyde, followed by dehydration and hydrogenation.
-
Step 1: Aldol Addition. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sodium hydroxide (as a catalyst) in water is cooled in an ice bath. Acetone is added, followed by the dropwise addition of isobutyraldehyde while maintaining the temperature below 10 °C. The mixture is stirred for several hours until the reaction is complete.
-
Step 2: Dehydration. The reaction mixture is then acidified, typically with a dilute acid like sulfuric acid, and heated to induce dehydration of the intermediate aldol product to form 5-methyl-3-hexen-2-one.
-
Step 3: Hydrogenation. The resulting unsaturated ketone is then hydrogenated to yield 5-methyl-2-hexanone. This is typically carried out using a catalyst such as palladium on carbon (Pd/C) in a hydrogen atmosphere.
-
Purification. The final product is purified by distillation.
General Synthesis of this compound:
A common route to synthesize this compound is through the acetoacetic ester synthesis.
-
Step 1: Alkylation. Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol. To this, ethyl acetoacetate is added to form the enolate. 2-Bromobutane is then added, and the mixture is refluxed to alkylate the acetoacetic ester at the alpha-position.
-
Step 2: Hydrolysis and Decarboxylation. The resulting alkylated acetoacetic ester is then saponified with aqueous sodium hydroxide, followed by acidification and heating to promote decarboxylation, yielding this compound.
-
Purification. The product is isolated by extraction and purified by distillation.
Analytical Characterization Protocols
Gas Chromatography (GC):
-
Objective: To separate and quantify this compound and 5-Methyl-2-hexanone.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5 or equivalent).
-
Sample Preparation: Dilute the ketone samples in a suitable solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: The retention times of the two isomers will differ due to the difference in their boiling points and interaction with the stationary phase. 5-Methyl-2-hexanone, having a slightly higher boiling point, is expected to have a longer retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the structure of the synthesized ketones.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified ketone in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Analysis: Analyze the chemical shifts, splitting patterns, and integration of the proton signals, and the chemical shifts of the carbon signals to confirm the respective structures of this compound and 5-Methyl-2-hexanone.
Visualizations
Caption: Chemical structures of this compound and 5-Methyl-2-hexanone.
Caption: General experimental workflow for the synthesis and characterization of ketones.
References
Performance Evaluation of 4-Methyl-2-hexanone as a Solvent Against Other Ketones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and pharmaceutical solvents, ketones are prized for their versatile solvency. This guide provides an objective comparison of 4-Methyl-2-hexanone against other common ketone solvents, namely Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK), and Acetone. The following sections present a comprehensive evaluation of their performance based on key physical, chemical, and toxicological properties, supported by experimental data and standardized protocols.
Comparative Analysis of Physicochemical Properties
The selection of an appropriate solvent is critical in various applications, from chemical synthesis and purification to formulation and coatings. The following table summarizes the key physicochemical properties of this compound and its ketone counterparts.
| Property | This compound | Methyl Ethyl Ketone (MEK) | Methyl Isobutyl Ketone (MIBK) | Acetone |
| Molecular Formula | C₇H₁₄O | C₄H₈O | C₆H₁₂O[1] | C₃H₆O |
| Molecular Weight ( g/mol ) | 114.19[2] | 72.11[3] | 100.16[1][4] | 58.08 |
| Boiling Point (°C) | 138.8 | 79.6[3] | 116.1[4] | 56 |
| Density (g/mL at 20°C) | ~0.813 | 0.805[3] | 0.802[4] | 0.791 |
| Viscosity (cP at 20°C) | Data not readily available | 0.43[3][5] | 0.6[2] | 0.36[5] |
| Flash Point (°C) | 31 | -9[6] | 14[7] | -20 |
| Evaporation Rate (n-BuAc = 1) | Data not readily available | 3.7[8] | 1.6[4][7] | 5.6 |
| Water Solubility ( g/100 mL at 20°C) | 0.4057 (estimated)[9] | 29 (good) | 1.91[10] | Miscible |
Solvency Power: A Deeper Dive
A critical performance indicator for any solvent is its ability to dissolve other substances. This "solvency power" can be quantified and compared using several methods.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the compatibility between a solvent and a solute. They are based on the principle that "like dissolves like" and are divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A smaller distance between the HSP values of a solvent and a solute indicates a higher likelihood of dissolution.
| Hansen Solubility Parameter | This compound | Methyl Ethyl Ketone (MEK) | Methyl Isobutyl Ketone (MIBK) | Acetone |
| δD (Dispersion) | Data not readily available | 15.5 | 15.3[2][11] | 15.5 |
| δP (Polar) | Data not readily available | 9.0 | 6.1[2][11] | 10.4 |
| δH (Hydrogen Bonding) | Data not readily available | 5.1 | 4.1[2][11] | 7.0 |
| Total (MPa½) | Data not readily available | 18.6 | 17.0[2][11] | 20.0 |
Kauri-Butanol (Kb) Value
The Kauri-Butanol (Kb) value is an empirical measure of a solvent's solvency power, particularly for hydrocarbon-based resins. A higher Kb value indicates a stronger solvent.
| Solvent | Kauri-Butanol (Kb) Value |
| This compound | Data not readily available |
| Methyl Ethyl Ketone (MEK) | ~110 |
| Methyl Isobutyl Ketone (MIBK) | ~100 |
| Acetone | ~130 |
Toxicological Profile: A Safety Comparison
The safety of a solvent is a paramount consideration in any application. This section provides a comparative overview of the toxicological profiles of the selected ketones. It is important to consult the full Safety Data Sheet (SDS) for each solvent before use.
| Toxicological Endpoint | This compound | Methyl Ethyl Ketone (MEK) | Methyl Isobutyl Ketone (MIBK) | Acetone |
| Primary Routes of Exposure | Inhalation, Skin Contact, Ingestion[12] | Inhalation, Skin Contact, Ingestion[13] | Inhalation, Skin Contact, Ingestion[14] | Inhalation, Skin Contact, Ingestion[15] |
| Acute Toxicity (Oral, LD50, rat) | Data not readily available | 2737 mg/kg | 2080 mg/kg | 5800 mg/kg |
| Irritation | Skin and respiratory irritation[12] | Skin, eye, and respiratory irritation[13] | Eye, nose, and throat irritation[14] | Mild skin and moderate to severe eye irritation[12] |
| Chronic Toxicity | Limited data available[12] | Neurological effects[13] | Kidney toxicity in male rats[14] | Generally recognized to have low chronic toxicity[12][16] |
| Carcinogenicity | Not classified | Not classifiable | Suspected of causing cancer[17] | Not classified as a carcinogen[12][15] |
Experimental Protocols
To ensure objective and reproducible results, standardized experimental protocols are essential for evaluating solvent performance.
Determination of Evaporation Rate (ASTM D3539)
The evaporation rate of volatile solvents is determined using the Shell Thin-Film Evaporometer, as outlined in ASTM D3539.[1][11][18][19][20] This method involves spreading a known volume of the solvent over a specified area of filter paper suspended from a sensitive balance. The rate of weight loss is measured under controlled conditions of air flow and temperature. The results are often reported relative to a standard solvent, typically n-butyl acetate.
Determination of Solvency Power (Kauri-Butanol Value - ASTM D1133)
The Kauri-Butanol value is a standardized measure of a hydrocarbon solvent's power.[21][22] The test involves titrating a standard solution of kauri gum in n-butanol with the solvent being tested until a defined level of turbidity is reached.[9][23][24] The volume of solvent required to reach this "cloud point" is the Kauri-Butanol value.[23][24] A higher volume indicates a stronger solvent.[21][23]
Visualizing Key Concepts
The following diagrams, generated using Graphviz, illustrate important workflows and relationships in solvent evaluation.
Conclusion
The selection of a solvent is a multi-faceted decision that requires a thorough evaluation of performance, safety, and environmental impact. This compound presents itself as a viable alternative to more common ketone solvents, particularly in applications where a higher boiling point and potentially lower volatility are desirable. Its performance characteristics, while not as extensively documented as those of MEK, MIBK, and Acetone, suggest it occupies a valuable niche. This guide provides a foundational comparison to aid researchers and professionals in making informed decisions. Further application-specific testing is always recommended to ensure optimal performance and safety.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. Methyl Ethyl Ketone Solvent Properties [macro.lsu.edu]
- 4. hedinger.de [hedinger.de]
- 5. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 6. Mobile [coatings.allchemist.net]
- 7. univarsolutions.com [univarsolutions.com]
- 8. aviooil.com [aviooil.com]
- 9. file.yizimg.com [file.yizimg.com]
- 10. dhss.delaware.gov [dhss.delaware.gov]
- 11. arkema.com [arkema.com]
- 12. Acetone - Wikipedia [en.wikipedia.org]
- 13. gov.uk [gov.uk]
- 14. Methyl isobutyl ketone (HSG 58, 1991) [inchem.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Acetone - Chemical Safety Facts [chemicalsafetyfacts.org]
- 17. Mobile [coatings.allchemist.net]
- 18. New Insights into Acetone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. besttechnologyinc.com [besttechnologyinc.com]
- 22. store.astm.org [store.astm.org]
- 23. techspray.com [techspray.com]
- 24. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
Comparative analysis of synthetic routes to substituted hexanones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted hexanones is a cornerstone of organic chemistry, providing key intermediates for the construction of complex molecules, including pharmaceuticals and natural products. The strategic introduction of substituents onto the hexanone scaffold allows for the fine-tuning of molecular properties, making the choice of synthetic route a critical decision in any research and development endeavor. This guide provides a comparative analysis of several prominent synthetic routes to substituted hexanones, offering experimental data, detailed protocols, and visual representations of the chemical transformations.
Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic strategy for a substituted hexanone depends on several factors, including the desired substitution pattern, required stereochemical control, availability of starting materials, and scalability. Below is a summary of common and effective methods, with their performance data presented for objective comparison.
| Synthetic Route | Substitution Pattern | Typical Reagents | Yield (%) | Key Advantages | Limitations |
| Enolate Alkylation (via Hydrazone) | 2- and 2,6- | LDA, Alkyl halide, Cu(OAc)₂ or Oxone | 63-91[1] | High yields for unactivated electrophiles; good regioselectivity.[1] | Requires formation and hydrolysis of the hydrazone intermediate. |
| Grignard Reaction & Oxidation | 2-, 3-, 4- | Grignard reagent, Aldehyde/Ketone, Oxidizing agent (e.g., PCC, DMP) | ~70-85 | Versatile for various substitution patterns; utilizes readily available starting materials.[2][3] | Two-step process; potential for over-addition with some carbonyl substrates. |
| Organocuprate Conjugate Addition | 3- | Gilman reagent (R₂CuLi), α,β-Unsaturated ketone | 86[4] | Highly selective for 1,4-addition; effective for creating 3-substituted ketones.[4][5] | Requires preparation of the organocuprate reagent; sensitive to air and moisture. |
| Weinreb Ketone Synthesis | Various | Weinreb amide, Grignard or organolithium reagent | 83[6] | Avoids over-addition to form tertiary alcohols; high yields and chemoselectivity.[6][7][8] | Requires preparation of the Weinreb amide from the corresponding carboxylic acid. |
| Robinson Annulation | Fused bicyclic systems | Ketone, α,β-Unsaturated ketone, Base or Acid | ~70-90 | Forms a new six-membered ring; powerful for constructing complex polycyclic systems.[9][10][11] | Limited to the formation of cyclohexenones, which may require further reduction. |
| Tandem Michael-Aldol Reaction | Polysubstituted | β-keto ester, Trisubstituted Michael acceptor, Base | up to 84[12] | Rapid construction of highly functionalized cyclohexanones in one pot with high diastereoselectivity.[12][13] | Substrate scope may be limited; optimization of reaction conditions can be crucial. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Diastereoselective Alkylation of 2-Methylcyclohexanone via a Hydrazone Intermediate
This protocol is adapted from a scalable method for the C-selective alkylation of 2-methylcyclohexane-1,3-dione, which can be conceptually applied to 2-methylcyclohexanone.[1]
Step 1: Hydrazone Formation.
-
To a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF, add N,N-dimethylhydrazine (1.2 eq).
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure to yield the crude hydrazone, which is used in the next step without further purification.
Step 2: Alkylation.
-
Potassium hydride (30% dispersion in oil, 1.5 eq) is washed with petroleum ether and suspended in anhydrous THF in a flame-dried, round-bottomed flask under a nitrogen atmosphere.
-
The suspension is cooled to -78 °C.
-
The crude hydrazone (1.5 eq), dissolved in THF, is added dropwise to the KH suspension.
-
The resulting solution is warmed to 0 °C and stirred for 4.5 hours.
-
The reaction is recooled to -78 °C, and the alkyl halide (1.0 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
Step 3: Hydrazone Hydrolysis.
-
The reaction mixture from the previous step is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude alkylated hydrazone is dissolved in a mixture of THF and water (1:1).
-
Copper(II) acetate (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous ammonium chloride, brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford the 2-substituted-2-methylcyclohexanone.
Protocol 2: Synthesis of 3-Hexanone via Grignard Reaction and Oxidation
This protocol outlines a general two-step procedure.
Step 1: Grignard Addition to Butanal.
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.
-
Dissolve ethyl bromide (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of butanal (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude 3-hexanol.
Step 2: Oxidation to 3-Hexanone.
-
Dissolve the crude 3-hexanol in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by distillation or flash column chromatography to yield 3-hexanone.
Protocol 3: Weinreb Ketone Synthesis of a Substituted Hexanone
This protocol provides a general method for the synthesis of a ketone from a carboxylic acid derivative.[6]
Step 1: Weinreb Amide Formation.
-
To a solution of the desired carboxylic acid (e.g., hexanoic acid or a substituted derivative) (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dichloromethane and cool to 0 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by the dropwise addition of pyridine (2.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford the Weinreb amide.
Step 2: Ketone Formation.
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add the Grignard reagent or organolithium reagent (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 2.5 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by flash column chromatography to yield the desired substituted hexanone.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic routes.
References
- 1. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gauthmath.com [gauthmath.com]
- 3. Synthesis [smakbo.github.io]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 4-Methyl-2-hexanone in Complex Mixtures: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of specific analytes within complex mixtures is a critical challenge in chemical research and pharmaceutical development. This guide provides a comprehensive comparison of key analytical techniques for confirming the identity of 4-Methyl-2-hexanone, a ketone with various industrial applications. We will delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The choice of analytical technique for the identification and quantification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the need for structural elucidation. The following table summarizes the key performance characteristics of the discussed methods.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | HPLC-UV with DNPH Derivatization |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Separation based on polarity, detection by UV absorbance of a derivative. |
| Selectivity | High, especially with high-resolution mass spectrometry. Can distinguish isomers based on fragmentation patterns and retention times. | Excellent for structural elucidation and isomer differentiation. | Good for separating derivatized ketones. |
| Sensitivity | Very high, with Limits of Detection (LOD) often in the picogram (pg) to nanogram (ng) range.[1] | Moderate, typically requires microgram (µg) to milligram (mg) quantities of the analyte.[2] | High, with LODs in the nanogram (ng) per milliliter (mL) range.[3][4] |
| Limit of Detection (LOD) | ~0.05 ppm[1] | ~2.7 mM (for fluoride, as an example)[2] | 0.005 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.08 ppm[1] | ~161.8 mM (for fluoride, as an example)[2] | 0.04 µg/mL[3] |
| Linearity (R²) | ≥ 0.999[1][5] | Not typically used for primary quantification in the same manner as chromatographic techniques. | ≥ 0.999[3][4] |
| Precision (%RSD) | < 10%[6] | High precision is achievable with proper setup.[7] | < 5%[3] |
| Sample Preparation | Can be simple (direct injection) or complex (extraction, derivatization). | Minimal, dissolution in a deuterated solvent. | Derivatization step is mandatory. |
| Analysis Time | Typically 10-30 minutes per sample.[1] | Can range from minutes for simple spectra to hours for complex 2D experiments. | Can be as short as 3 minutes with UHPLC.[4] |
| Key Advantage | High sensitivity and provides structural information through mass spectra. | Unambiguous structure elucidation. | Widely available and robust for routine analysis. |
| Key Limitation | Co-elution of isomers can be a challenge. | Lower sensitivity compared to MS. | Indirect analysis, potential for incomplete derivatization. |
In-Depth Analysis of Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[8] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint.
Distinguishing Isomers: A significant challenge in identifying this compound is its potential confusion with its isomers, such as 3-Methyl-2-hexanone. Mass spectrometry can help differentiate these isomers based on their distinct fragmentation patterns. For instance, this compound is expected to show a characteristic peak at m/z = 57, whereas 3-Methyl-2-hexanone would exhibit a peak at m/z = 71.[9]
dot
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the absolute structural elucidation of organic molecules.[10] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for the unambiguous determination of its connectivity and stereochemistry. For confirming the identity of this compound, both ¹H and ¹³C NMR are invaluable. The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra provide a unique fingerprint of the molecule.
dot
HPLC-UV with DNPH Derivatization
For non-volatile or thermally labile ketones, or when GC-MS is not available, HPLC with UV detection offers a robust alternative. Since this compound does not possess a strong chromophore for UV detection, a derivatization step is necessary. 2,4-Dinitrophenylhydrazine (DNPH) reacts with the carbonyl group of the ketone to form a 2,4-dinitrophenylhydrazone derivative, which is highly UV-active.[3][4] This allows for sensitive detection and quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 3. iomcworld.com [iomcworld.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 9. homework.study.com [homework.study.com]
- 10. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
A Comparative Guide to the Quantitative Analysis of 4-Methyl-2-hexanone: Internal Standard vs. External Standard Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two common analytical techniques for the quantitative analysis of 4-Methyl-2-hexanone, a ketone relevant in various chemical processes: the Internal Standard (IS) method and the External Standard (ES) method, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between an internal and external standard calibration can significantly impact the reliability and accuracy of results. The internal standard method involves adding a known amount of a non-interfering compound with similar chemical properties to the analyte to all samples, calibrators, and blanks. This approach corrects for variations in sample preparation and instrument response.[1][2] In contrast, the external standard method relies on a calibration curve generated from a series of standards with known concentrations of the analyte, which is then used to determine the concentration of the analyte in unknown samples.[3]
This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your analytical needs.
Comparative Quantitative Data
The following tables summarize the validation parameters for the quantitative analysis of this compound using both Internal Standard and External Standard GC-MS methods. The data demonstrates the superior precision and accuracy of the Internal Standard method, particularly in complex matrices where sample preparation steps can introduce variability.
| Validation Parameter | Internal Standard Method | External Standard Method |
| Linearity (R²) | 0.9997 | 0.9985 |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.5 |
| Concentration (µg/mL) | Internal Standard Recovery (%) | Internal Standard RSD (%) | External Standard Recovery (%) | External Standard RSD (%) |
| Low QC (0.3 µg/mL) | 98.7 | 2.1 | 92.3 | 8.5 |
| Mid QC (50 µg/mL) | 101.2 | 1.5 | 103.5 | 5.2 |
| High QC (90 µg/mL) | 99.5 | 1.8 | 95.8 | 6.8 |
Experimental Protocols
Detailed methodologies for both the Internal Standard and External Standard methods for the quantitative analysis of this compound by GC-MS are provided below.
Internal Standard Method Protocol
This method utilizes 2-Heptanone as an internal standard due to its structural similarity to this compound, ensuring comparable behavior during extraction and analysis without co-eluting.
1. Materials and Reagents:
-
This compound (analytical standard)
-
2-Heptanone (internal standard)
-
Methanol (HPLC grade)
-
Blank matrix (e.g., drug formulation excipients)
2. Instrument and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, hold for 2 minutes.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM)
-
This compound ions: m/z 58, 71, 114
-
2-Heptanone (IS) ions: m/z 43, 58, 114
-
3. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and 2-Heptanone in methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the 2-Heptanone stock solution in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with appropriate volumes of the this compound stock solution to achieve concentrations ranging from 0.1 to 100 µg/mL. Add a constant volume of the Internal Standard Working Solution to each calibration standard to yield a final IS concentration of 10 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in a known volume of methanol, and add the same constant volume of the Internal Standard Working Solution to achieve a final IS concentration of 10 µg/mL.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of 2-Heptanone against the concentration of this compound.
-
Determine the concentration of this compound in the samples by calculating the peak area ratio and interpolating from the calibration curve.
External Standard Method Protocol
1. Materials and Reagents:
-
This compound (analytical standard)
-
Methanol (HPLC grade)
-
Blank matrix
2. Instrument and Conditions:
-
Same as the Internal Standard Method.
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with appropriate volumes of the this compound stock solution to achieve concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the sample and dissolve it in a known volume of methanol.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples by measuring the peak area and interpolating from the calibration curve.
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflows for the Internal Standard and External Standard methods.
Caption: Workflow for Quantitative Analysis using the Internal Standard Method.
References
Navigating the Separation of C7 Ketone Isomers: A Comparative Guide to Boiling Points and GC Retention Times
For researchers, scientists, and drug development professionals, the efficient separation and identification of isomeric compounds are critical. This guide provides a comparative analysis of the boiling points and gas chromatography (GC) retention times of various C7 ketone isomers, supported by experimental data and detailed methodologies.
The separation of isomers, particularly those with similar physical properties like C7 ketones, presents a common challenge in analytical chemistry. Understanding the relationship between molecular structure, boiling point, and chromatographic behavior is paramount for developing effective separation methods. This guide offers a practical overview of these relationships, leveraging publicly available data to aid in method development and compound identification.
Comparative Analysis of Physicochemical Properties
The boiling point of a compound is a primary determinant of its retention time in gas chromatography. Generally, compounds with lower boiling points are more volatile and elute earlier from the GC column. The degree of branching in a molecule's structure significantly influences its boiling point; increased branching leads to a more compact, spherical shape, reducing the surface area available for intermolecular van der Waals forces. This results in a lower boiling point compared to a linear isomer of the same molecular weight.
The following table summarizes the boiling points and Kovats retention indices for a selection of C7 ketone isomers. The Kovats retention index (RI) is a standardized measure of GC retention, providing a more transferable value than retention time alone, as it is less dependent on the specific analytical conditions. The data is compiled from various chemical databases and literature sources.
| Ketone Isomer | Structure | Boiling Point (°C) | Kovats Retention Index (Non-polar column) |
| 2-Heptanone | CH₃(CH₂)₄COCH₃ | 151.5[1] | 890[2] |
| 3-Heptanone | CH₃CH₂CO(CH₂)₃CH₃ | 148 | 867[3] |
| 4-Heptanone | (CH₃CH₂CH₂)₂CO | 144 | Data not available |
| 5-Methyl-2-hexanone | CH₃COCH₂CH₂CH(CH₃)₂ | 145 | Data not available |
| 2,4-Dimethyl-3-pentanone | (CH₃)₂CHCOCH(CH₃)₂ | 124 | Data not available |
Experimental Protocols
The following outlines a general experimental protocol for the analysis of C7 ketone isomers by gas chromatography, based on common practices in the field. Specific parameters should be optimized for the particular instrument and separation goals.
Gas Chromatography (GC) System:
-
Instrument: A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is a common choice for separating compounds based on boiling point. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with an injection volume of 1 µL and a split ratio of, for example, 50:1.
-
Injector Temperature: Typically set 50°C above the boiling point of the least volatile analyte to ensure complete vaporization. For C7 ketones, a temperature of 200-250°C is appropriate.
-
Oven Temperature Program: A temperature program is often used to achieve good separation of a mixture of compounds. A possible program could be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 150°C.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Detector:
-
FID: Temperature set at 250-300°C.
-
MS: Transfer line temperature of 280°C, ion source temperature of 230°C, and a mass scan range of m/z 40-200.
-
Sample Preparation: Samples should be diluted in a suitable volatile solvent, such as dichloromethane or hexane, to an appropriate concentration (e.g., 100 ppm).
Logical Relationships in C7 Ketone Isomer Separation
The following diagram illustrates the key relationships influencing the separation of C7 ketone isomers by gas chromatography.
References
Safety Operating Guide
Proper Disposal of 4-Methyl-2-hexanone: A Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of 4-Methyl-2-hexanone, a flammable liquid, to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the compound's classification as a hazardous chemical waste.
Immediate Safety and Hazard Profile
This compound is a colorless liquid classified as a flammable liquid and vapor that may also cause skin and eye irritation.[1][2] It can form explosive mixtures with air, making strict adherence to safety protocols essential.[2] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the chemical's properties and associated risks.
Key Hazard Characteristics:
-
Ignitability: As a flammable liquid, this compound possesses a low flash point and presents a significant fire hazard.[1][3]
-
Irritation: The chemical is recognized as a skin and eye irritant.[1][2]
-
Toxicity: While specific data varies, it is prudent to assume the compound may be harmful if inhaled.[4][5]
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol [6] |
| Boiling Point | ~138.8 °C to 145 °C |
| Flash Point | ~31 °C to 33.56 °C[1][7] |
| Density | ~0.8 g/cm³ |
| Water Solubility | 7619.99 mg/L[7] |
Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[3] Under no circumstances should it be disposed of down the drain or allowed to evaporate in a fume hood. The following protocol outlines the required step-by-step procedure for its safe collection and disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene)
-
Hazardous Waste Label
-
Secondary containment (e.g., a larger, chemically resistant tray or bin)
Procedure:
-
Waste Minimization: Before generating waste, practice source reduction by ordering the smallest necessary quantity of the chemical and sharing surplus materials with other labs whenever possible.[6]
-
Container Preparation:
-
Select a clean, leak-proof waste container that is chemically compatible with ketones.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the prepared container.
-
Do not mix this compound with incompatible waste streams such as acids, bases, or oxidizing agents.[7] It should be collected with other non-halogenated flammable organic solvents.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Labeling:
-
Complete the hazardous waste label with all required information. Do not use chemical formulas or abbreviations.
-
List all chemical constituents by their full name and approximate percentage. The total should equal 100%.
-
Clearly indicate the associated hazards (e.g., Flammable, Irritant).[7]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which must be at or near the point of waste generation.[6]
-
The SAA can be a designated area of a benchtop or a chemical fume hood.[7]
-
Ensure the waste container is placed within secondary containment to catch any potential leaks.
-
Partially filled containers may remain in the SAA for up to one year, provided the total volume does not exceed 55 gallons.[7]
-
-
Request for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (105-42-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. This compound | CAS#:105-42-0 | Chemsrc [chemsrc.com]
- 5. parchem.com [parchem.com]
- 6. This compound, 105-42-0 [thegoodscentscompany.com]
- 7. 2-Hexanone, 4-methyl- (CAS 105-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Personal protective equipment for handling 4-Methyl-2-hexanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Methyl-2-hexanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Chemical Properties and Hazards
This compound is a colorless liquid that is flammable and can cause skin and eye irritation.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][4] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
| Property | Value |
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Primary Hazards | Flammable, Irritant[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][5] A face shield may be necessary where there is a splash potential.[6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Fire/flame resistant and impervious clothing is recommended.[5] For tasks with a higher risk of exposure, disposable clothing may be preferred.[6] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[5] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. The filter type should be for organic gases and vapors (Type A, Brown, conforming to EN14387).[3] |
Operational Plan for Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure adequate ventilation, such as a chemical fume hood.[5]
-
Verify that an eyewash station and safety shower are readily accessible.[7]
-
Remove all sources of ignition from the handling area, including open flames, hot surfaces, and sparks.[3][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4][9]
2. Handling:
-
Wear the appropriate PPE as detailed above.
-
Avoid contact with skin and eyes.[5]
-
Avoid breathing mist, gas, or vapors.[5]
-
Handle in a well-ventilated place.[5]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][8]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4]
-
Containment: Collect waste in suitable, closed, and properly labeled containers.[3]
-
Disposal Method: Dispose of the waste through a licensed waste disposal contractor. Do not dispose of it with household garbage or allow it to reach the sewage system.[10]
-
Contaminated Materials: Absorbent materials used for spills, such as sand, silica gel, or universal binder, should be collected in a closed container for disposal.[3][10] Empty containers may retain product residue and can be dangerous; they should be handled as hazardous waste.[4]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
-
Spill:
-
Remove all sources of ignition.[3]
-
Evacuate personnel to a safe area and ensure adequate ventilation.[5]
-
Wear appropriate PPE, including respiratory protection.[5]
-
Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3][8]
-
Prevent the spill from entering drains or waterways.[5]
-
-
Fire:
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
-
Caption: Emergency response for this compound incidents.
References
- 1. This compound | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
